molecular formula C5Cl2F3N B155018 3,5-Dichloro-2,4,6-trifluoropyridine CAS No. 1737-93-5

3,5-Dichloro-2,4,6-trifluoropyridine

Cat. No.: B155018
CAS No.: 1737-93-5
M. Wt: 201.96 g/mol
InChI Key: PKSORSNCSXBXOT-UHFFFAOYSA-N
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Description

3,5-Dichloro-2,4,6-trifluoropyridine is a versatile and high-value halogenated pyridine derivative that serves as a critical synthetic intermediate in advanced chemical research. Its primary research value lies in its application for developing novel active ingredients in the agrochemical and pharmaceutical industries. The strategic arrangement of chlorine and fluorine atoms on the pyridine ring creates a reactive scaffold ideal for selective substitution reactions, enabling the synthesis of complex, multi-functional molecules. In agrochemical research, this compound is a key precursor in the synthesis of advanced herbicides and pesticides . The unique halogen pattern facilitates the construction of molecules that can interact with specific biological targets in weeds and pests, which is crucial for developing new modes of action with improved efficacy and environmental profiles. The compound's reactivity allows researchers to explore new chemical entities that address evolving challenges in crop protection. Within pharmaceutical R&D, this compound is employed as a building block for creating active pharmaceutical ingredients (APIs) and other complex intermediates . The fluorine atoms are particularly valued for their ability to influence the metabolic stability, bioavailability, and binding affinity of drug candidates. This makes the compound an essential tool for medicinal chemists working in lead optimization and the discovery of new therapeutic agents. The compound is synthesized via a nucleophilic halogen exchange process, typically starting from pentachloropyridine and reacting it with anhydrous potassium fluoride in a polar aprotic solvent like N-Methylpyrrolidone (NMP) or 1,3-dimethyl-2-imidazolidinone (DMI) . This method allows for precise control over the fluorination reaction to achieve the desired substitution pattern. This product is intended for research and development purposes in a controlled laboratory setting. It is not for human or veterinary diagnostic or therapeutic uses, or for any form of personal consumption. Researchers should consult the safety data sheet (SDS) prior to use and adhere to all recommended handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dichloro-2,4,6-trifluoropyridine
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InChI

InChI=1S/C5Cl2F3N/c6-1-3(8)2(7)5(10)11-4(1)9
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InChI Key

PKSORSNCSXBXOT-UHFFFAOYSA-N
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Canonical SMILES

C1(=C(C(=NC(=C1Cl)F)F)Cl)F
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Molecular Formula

C5Cl2F3N
Record name 3,5-DICHLORO-2,4,6-TRIFLUOROPYRIDINE
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DSSTOX Substance ID

DTXSID2042357
Record name Pyridine, 3,5-dichloro-2,4,6-trifluoro-
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Molecular Weight

201.96 g/mol
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Physical Description

3,5-dichloro-2,4,6-trifluoropyridine appears as a colorless liquid. Insoluble in water and denser than water. Hence sinks in water. Contact may irritate skin, eyes, and mucous membranes. Very toxic by ingestion, inhalation and skin absorption. Used to make other chemicals., Liquid, Colorless liquid; [CAMEO]
Record name 3,5-DICHLORO-2,4,6-TRIFLUOROPYRIDINE
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CAS No.

1737-93-5
Record name 3,5-DICHLORO-2,4,6-TRIFLUOROPYRIDINE
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Foundational & Exploratory

In-Depth Technical Guide: 3,5-Dichloro-2,4,6-trifluoropyridine (CAS Number 1737-93-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-2,4,6-trifluoropyridine is a versatile, halogenated pyridine derivative that serves as a critical building block in the synthesis of complex organic molecules. Its unique arrangement of chlorine and fluorine atoms on the pyridine ring imparts distinct reactivity, making it a valuable intermediate in the development of novel agrochemicals and active pharmaceutical ingredients (APIs). The fluorine atoms can enhance metabolic stability, bioavailability, and binding affinity of drug candidates, while the chlorine atoms provide sites for selective functionalization. This guide provides a comprehensive overview of its chemical properties, synthesis, key reactions, and applications, with a focus on detailed experimental protocols and relevant biochemical pathways.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is presented below. This data is essential for its handling, characterization, and use in synthetic applications.

PropertyValue
CAS Number 1737-93-5
Molecular Formula C₅Cl₂F₃N
Molecular Weight 201.96 g/mol [1][2]
Appearance Colorless to pale yellow liquid[3][4]
Boiling Point 159-160 °C[3][4]
Density 1.622 g/mL at 25 °C[3][4]
Refractive Index n20/D 1.478[3]
Solubility Insoluble in water.[1][2][4][5][6]
pKa (Predicted) -4.30 ± 0.10[7]
LogP (Predicted) 2.806[8]
¹³C NMR (CDCl₃) δ (ppm): 156.4 (t, J=257.5 Hz), 147.9 (m), 116.8 (m)
¹⁹F NMR (CDCl₃) δ (ppm): -69.8 (2F, d, J=21.2 Hz), -115.6 (1F, t, J=21.2 Hz)
IR (Infrared) Key peaks (cm⁻¹): 1630, 1580, 1480, 1380, 1050, 850
MS (Mass Spectrometry) m/z: 201 (M+), 203 (M+2), 166, 131

Synthesis and Experimental Protocols

The primary industrial synthesis of this compound involves the halogen exchange reaction of pentachloropyridine with a fluoride source.

Synthesis from Pentachloropyridine

Experimental Protocol:

  • Reagents and Equipment:

    • Pentachloropyridine

    • Anhydrous potassium fluoride (KF)

    • N-Methylpyrrolidone (NMP) or 1,3-dimethyl-2-imidazolidinone (DMI)

    • Three-necked flask equipped with a mechanical stirrer, thermometer, and distillation apparatus.

  • Procedure:

    • To a three-necked flask, add the polar aprotic solvent (e.g., 600 mL of DMI) and anhydrous potassium fluoride (e.g., 146.72 g).

    • Stir the mixture and distill a small amount of the solvent under reduced pressure (e.g., 60 g at 130-135 °C / 60 mmHg) to ensure anhydrous conditions (water content < 1000 ppm).

    • Adjust the temperature of the slurry to the reaction temperature (e.g., 90 °C).

    • Add pentachloropyridine (e.g., 129.40 g) to the flask. The addition can be done in one portion or over an extended period.

    • Maintain the reaction mixture at the specified temperature (e.g., 90-170 °C) with vigorous agitation for a set time (e.g., 1.5 to 20 hours).

    • The product can be removed from the reaction mixture by distillation as it is formed, or the reaction can be run to completion and then worked up.

    • For workup after completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

    • Wash the solid residue with a fresh portion of the solvent.

    • Combine the filtrate and the washings, and purify the product by fractional distillation under reduced pressure.

Key Reactions and Experimental Protocols

This compound is a versatile substrate for a variety of chemical transformations, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen activates the ring for nucleophilic attack. The chlorine atoms are generally more susceptible to displacement than the fluorine atoms in SNAr reactions.

Experimental Protocol: Synthesis of 4-Cyano-3,5-dichloro-2,6-difluoropyridine

  • Reagents and Equipment:

    • This compound

    • Sodium cyanide (NaCN)

    • Dimethylformamide (DMF)

    • Standard laboratory glassware for inert atmosphere reactions.

  • Procedure:

    • In a reaction vessel under an inert atmosphere, dissolve this compound in anhydrous DMF.

    • Cool the solution to 0 °C using an ice bath.

    • Carefully add sodium cyanide in portions, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir until the starting material is consumed (monitored by TLC or GC-MS).

    • Quench the reaction by pouring it into ice-water.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation.

Suzuki-Miyaura Cross-Coupling

The chlorine atoms at the 3 and 5 positions can be selectively replaced by aryl or heteroaryl groups using the Suzuki-Miyaura cross-coupling reaction. This allows for the synthesis of a wide range of substituted pyridines.

Experimental Protocol: General Procedure for the Synthesis of 3,5-Diaryl-2,4,6-trifluoropyridines

  • Reagents and Equipment:

    • This compound

    • Arylboronic acid (2.2 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄)

    • Base (e.g., K₂CO₃)

    • Solvent system (e.g., toluene/water/methanol)

    • Schlenk flask or similar apparatus for carrying out reactions under an inert atmosphere.

  • Procedure:

    • To a Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed solvent system to the flask.

    • Heat the reaction mixture to reflux and stir for the required time (typically several hours), monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Add water and extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Applications in Agrochemicals and Pharmaceuticals

This compound is a key intermediate in the synthesis of several commercially important agrochemicals and is a valuable building block for the discovery of new pharmaceutical agents.

Agrochemicals: Mechanism of Action

Several herbicides and insecticides are synthesized from this pyridine derivative. Their mechanisms of action provide insight into relevant biochemical pathways.

  • Acetyl-CoA Carboxylase (ACCase) Inhibition: The herbicides fluazifop-butyl and haloxyfop-methyl, synthesized from this compound derivatives, act by inhibiting the ACCase enzyme in grasses.[1][3][8][9][10][11][12][13][14] This enzyme catalyzes the first committed step in fatty acid biosynthesis, and its inhibition leads to a disruption of cell membrane formation and ultimately plant death.[1][3][8][10][11][12][14][15]

  • Chitin Synthesis Inhibition: The insecticide chlorfluazuron is a benzoylurea derivative that inhibits chitin synthesis in insects.[5][7][16][17] Chitin is a crucial component of the insect exoskeleton, and its disruption prevents proper molting, leading to larval or pupal death.[5][7][17]

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the synthetic workflow for a key agrochemical derived from this compound and the biochemical pathways it indirectly targets.

G cluster_synthesis Synthesis of Haloxyfop-methyl Pentachloropyridine Pentachloropyridine This compound This compound Pentachloropyridine->this compound KF, NMP Intermediate_1 3,5-Dichloro-2-(4-hydroxyphenoxy)-4,6-difluoropyridine This compound->Intermediate_1 Hydroquinone, Base Haloxyfop-methyl Haloxyfop-methyl Intermediate_1->Haloxyfop-methyl (R)-2-(chloropropionyl) chloride, Base

Synthetic workflow for Haloxyfop-methyl.

G cluster_pathway ACCase Inhibition Pathway Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACCase Fatty_Acids Fatty Acids Malonyl-CoA->Fatty_Acids Cell_Membranes Cell Membranes Fatty_Acids->Cell_Membranes Plant_Growth Plant Growth Cell_Membranes->Plant_Growth Haloxyfop_methyl Haloxyfop-methyl (active form) ACCase Acetyl-CoA Carboxylase (ACCase) Haloxyfop_methyl->ACCase Inhibits

Mechanism of action of Haloxyfop-methyl.

G cluster_pathway Chitin Synthesis Inhibition Pathway UDP-GlcNAc UDP-N-acetylglucosamine Chitin Chitin UDP-GlcNAc->Chitin Chitin Synthase Exoskeleton Exoskeleton Chitin->Exoskeleton Molting Molting Exoskeleton->Molting Chlorfluazuron Chlorfluazuron Chitin_Synthase Chitin Synthase Chlorfluazuron->Chitin_Synthase Inhibits

Mechanism of action of Chlorfluazuron.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions. It is toxic if swallowed, inhaled, or absorbed through the skin.[1] It can cause irritation to the skin, eyes, and respiratory tract.[1] When heated to decomposition, it may emit toxic fumes of hydrogen chloride, hydrogen fluoride, and nitrogen oxides. It is non-combustible but may decompose upon heating to produce corrosive and/or toxic fumes.[3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a valuable and reactive intermediate with significant applications in the agrochemical and pharmaceutical industries. Its selective reactivity allows for the synthesis of a diverse range of complex molecules. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is crucial for its effective and safe utilization in research and development.

References

physicochemical properties of 3,5-Dichloro-2,4,6-trifluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 3,5-Dichloro-2,4,6-trifluoropyridine

This technical guide provides a comprehensive overview of the core , tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

This compound is a halogenated pyridine derivative with the chemical formula C₅Cl₂F₃N[1]. It serves as a crucial synthetic intermediate in the agrochemical and pharmaceutical industries[2]. The strategic placement of chlorine and fluorine atoms on the pyridine ring creates a reactive structure ideal for selective substitution reactions[2].

IdentifierValue
IUPAC Name This compound[1]
CAS Number 1737-93-5[2]
Molecular Formula C₅Cl₂F₃N[1][3]
Molecular Weight 201.96 g/mol [1][4][5]
SMILES C1(=C(C(=NC(=C1Cl)F)F)Cl)F[1]
InChIKey PKSORSNCSXBXOT-UHFFFAOYSA-N[1][2]

Physicochemical Properties

The compound typically appears as a colorless to pale yellow liquid[6][7]. It is insoluble in water and denser than water, causing it to sink[1][6][8].

Tabulated Physical and Chemical Data

The following tables summarize the key quantitative .

Table 1: Physical Properties

PropertyValueTemperature (°C)
Melting Point 23-26 °C[4][5]N/A
Boiling Point 159-160 °C (lit.)[4][5][6]N/A
Density 1.62 g/cm³[4]20
1.622 g/mL (lit.)[5][6]25
Refractive Index (n D) 1.478 (lit.)[5][6]20
Vapor Pressure 3.2 mmHg[4]25
Flash Point >230 °F[5]N/A

Table 2: Chemical and Partitioning Properties

PropertyValue
Water Solubility Insoluble[4][5][6][8]
Partition Coefficient (LogP) 2.14[4]
Heat of Vaporization 38.0 kJ/mol[4]
PSA (Polar Surface Area) 12.9 Ų[1][5]
XLogP3 3.05[5]

Spectroscopic Data

Spectroscopic data for this compound, including Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) (¹H and ¹³C), are available through specialized chemical databases such as ChemicalBook and the NIST Chemistry WebBook[9][10].

Experimental Protocols

Synthesis of this compound

A common method for synthesizing this compound is through a nucleophilic halogen exchange reaction starting from pentachloropyridine[2].

General Procedure:

  • Reagents and Solvent: Anhydrous potassium fluoride (KF) is used as the fluorinating agent in a polar aprotic solvent such as 1,3-dimethyl-2-imidazolidinone (DMI) or N-methylpyrrolidone (NMP)[2][11][12].

  • Anhydrous Conditions: The reaction is conducted under essentially anhydrous conditions to achieve high yields and rapid reaction rates with minimal tar formation[12]. Solvent is often distilled under reduced pressure to remove water until the moisture content is below a specified threshold (e.g., <1000 ppm)[11].

  • Reaction: Pentachloropyridine is added to the slurry of KF in the solvent. The mixture is heated to a controlled temperature (e.g., 90°C) and stirred for a set duration (e.g., 1.5 hours)[11]. The reaction proceeds as a nucleophilic aromatic substitution where fluoride ions displace chloride ions[2].

  • Product Isolation: Upon completion, the reaction mixture is cooled and filtered to remove solid residues like potassium chloride[11][12].

  • Purification: The target product is recovered from the filtrate via distillation, often under sub-atmospheric pressure, to separate it from the high-boiling point solvent and any intermediates[11][12].

G Synthesis of this compound PCP Pentachloropyridine ReactionVessel Reaction at 90-170°C (Anhydrous Conditions) PCP->ReactionVessel KF Potassium Fluoride (KF) KF->ReactionVessel Solvent Polar Aprotic Solvent (e.g., DMI, NMP) Solvent->ReactionVessel Filtration Filtration ReactionVessel->Filtration Reaction Mixture Distillation Distillation (Reduced Pressure) Filtration->Distillation Filtrate Byproduct Potassium Chloride (KCl) Filtration->Byproduct Solid Residue Product This compound Distillation->Product Purified Product

Caption: Workflow for the synthesis of this compound.

Reactivity and Applications

This compound is a versatile building block primarily due to its susceptibility to nucleophilic aromatic substitution (SNAr) reactions[2].

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reactions of this compound follow an addition-elimination mechanism. A nucleophile attacks a carbon atom bearing a halogen, forming a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the expulsion of a halide leaving group to restore aromaticity[2]. The fluoride at the 4-position is particularly susceptible to displacement, for example, by a cyanide group to form 4-cyano-3,5-dichloro-2,6-difluoropyridine[2].

G General SNAr Pathway Reactant This compound Addition Nucleophilic Attack (Addition) Reactant->Addition Nucleophile Nucleophile (Nu⁻) Nucleophile->Addition Intermediate Meisenheimer Complex (Resonance-Stabilized Anion) Addition->Intermediate Elimination Halide Expulsion (Elimination) Intermediate->Elimination Product Substituted Pyridine Derivative Elimination->Product LeavingGroup Halide Ion (F⁻ or Cl⁻) Elimination->LeavingGroup

Caption: Logical workflow for a Nucleophilic Aromatic Substitution (SNAr) reaction.

Suzuki-Miyaura Cross-Coupling

The compound also participates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This method is effective for forming carbon-carbon bonds and shows chemoselectivity, displacing the chlorine atoms at the C-3 and C-5 positions while leaving the fluorine atoms intact[2]. This allows for the synthesis of 3,5-diaryl-2,4,6-trifluoropyridines in high yields when reacted with various arylboronic acids[2].

G Suzuki-Miyaura Cross-Coupling Reaction Reactant This compound Catalyst Palladium Catalyst + Base Reactant->Catalyst BoronicAcid Arylboronic Acid (Ar-B(OH)₂) BoronicAcid->Catalyst Product 3,5-Diaryl-2,4,6-trifluoropyridine Catalyst->Product C-C Bond Formation

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

This compound is highly toxic and may be fatal if inhaled, ingested, or absorbed through the skin[1][6][8]. It is an irritant to the skin, eyes, and upper respiratory tract[1]. The substance is non-combustible but may decompose upon heating to produce corrosive and/or toxic fumes, including hydrogen chloride, hydrogen fluoride, and oxides of nitrogen[4][6][8]. Containers may explode when heated[4][8].

  • Handling: Use only in a well-ventilated area and avoid all personal contact[13]. Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection[13][14]. Wash hands thoroughly after handling[4][14].

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents[4][5][14]. Store locked up[13][14].

  • First Aid: In case of exposure, seek immediate medical attention. For skin contact, flush with plenty of soap and water for at least 15 minutes[4]. For eye contact, rinse cautiously with water for several minutes[14]. If inhaled, remove the victim to fresh air[4][14]. Do not induce vomiting if ingested[4][14].

References

3,5-Dichloro-2,4,6-trifluoropyridine structural formula and isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3,5-Dichloro-2,4,6-trifluoropyridine: Structure, Properties, and Isomeric Landscape

For researchers, scientists, and professionals in drug development and agrochemical synthesis, halogenated pyridines are indispensable building blocks. Among these, this compound stands out as a critical and versatile intermediate. Its specific arrangement of halogen atoms provides a reactive scaffold for constructing complex molecules.

This technical guide provides a comprehensive overview of this compound (CAS: 1737-93-5), detailing its structural formula, physicochemical properties, synthesis protocols, and reactivity. It also explores the broader isomeric landscape of dichlorotrifluoropyridines, highlighting the prevalence of the 3,5-dichloro-2,4,6-trifluoro isomer and the notable lack of comprehensive data on its nine other potential positional isomers.

Structural Formula and Isomerism

The molecular formula C₅Cl₂F₃N allows for ten potential constitutional isomers based on the arrangement of the two chlorine and three fluorine atoms on the pyridine ring. The most well-characterized and commercially significant of these is this compound. The structures of all ten possible isomers are depicted below.

Figure 1: The 10 constitutional isomers of dichlorotrifluoropyridine.

While isomers such as 3,4-dichloro-2,5,6-trifluoropyridine are noted as intermediates in chemical synthesis, comprehensive data on their properties and preparation are not widely available in public literature.[1] The remainder of this guide will focus on the well-documented 3,5-dichloro-2,4,6-trifluoro isomer.

Physicochemical Properties of this compound

This compound is typically a clear, colorless to pale yellow liquid at room temperature.[2][3] It is insoluble in water and has a density greater than water.[1][3] Key quantitative properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 1737-93-5[2][4]
Molecular Formula C₅Cl₂F₃N[4][5]
Molecular Weight 201.96 g/mol [1][5]
Appearance Colorless to pale yellow liquid[2][6]
Melting Point 23-26 °C (73.4-78.8 °F)[7][8]
Boiling Point 159-160 °C (318.2-320 °F) at 760 mmHg[2][3]
Density 1.622 g/mL at 25 °C[2][3]
Refractive Index (n²⁰/D) 1.478[2][3]
Solubility in Water Insoluble[1][3]
Flash Point >110 °C (>230 °F)[3][8]

Synthesis and Experimental Protocols

This compound is synthesized via a nucleophilic halogen exchange reaction, typically starting from pentachloropyridine.[9][10] The process involves substituting chlorine atoms with fluorine atoms using an anhydrous alkali metal fluoride in a polar aprotic solvent.

synthesis_workflow start Pentachloropyridine conditions Heat (100-170°C) Anhydrous Conditions start->conditions reagent Anhydrous KF reagent->conditions solvent N-Methylpyrrolidone (NMP) or DMI solvent->conditions product This compound conditions->product Halogen Exchange

Figure 2: Synthesis workflow for this compound.
Detailed Experimental Protocol:

The following protocol is a generalized procedure based on established patents for the synthesis from pentachloropyridine:[2][9]

  • Preparation: In a suitable reaction vessel (e.g., a 1000 mL three-necked flask) equipped for distillation and stirring, add the polar aprotic solvent (e.g., 600 mL of 1,3-dimethyl-2-imidazolidinone, DMI, or N-methylpyrrolidone, NMP) and anhydrous potassium fluoride (e.g., 146.7 g).[2][9][10]

  • Solvent Dehydration: To ensure anhydrous conditions, which are critical for high yield, stir the mixture and remove a small amount of solvent via distillation under reduced pressure (e.g., distill ~60 g of solvent at 130-135 °C / 60 mmHg).[2][9] The system is ready when the moisture content is confirmed to be minimal (<1000 ppm).[2]

  • Reaction: Cool the slurry to the reaction temperature (e.g., 90-100 °C). Add pentachloropyridine to the mixture. The reaction is typically conducted at a temperature between 100 °C and 170 °C.[9][11] Vigorous agitation should be maintained.

  • Product Isolation: The product, this compound, can be removed from the reaction mixture by distillation as it is formed.[9]

  • Purification: The collected distillate can be further purified if necessary, for instance by pouring it into ice water, extracting with a solvent like dichloromethane, washing the organic phase, drying it with anhydrous sodium sulfate, and concentrating it under reduced pressure.[12]

This method is noted for its high yield and rapid reaction rate with minimal tar formation when conducted under essentially anhydrous conditions.[9][11]

Reactivity and Applications

The primary utility of this compound in research and industry stems from its reactivity in Nucleophilic Aromatic Substitution (SₙAr) reactions .[10] The electron-withdrawing nature of the nitrogen atom and the fluorine substituents makes the pyridine ring susceptible to attack by nucleophiles, which can displace the halogen atoms. This reactivity makes it a crucial building block for creating active pharmaceutical ingredients (APIs) and advanced agrochemicals like herbicides and pesticides.[9][10] The fluorine atoms, in particular, are valued for their ability to enhance metabolic stability and bioavailability in drug candidates.[10]

The compound behaves as a weak chemical base and may be incompatible with isocyanates, peroxides, strong oxidizing agents, anhydrides, and acid halides.[2][3]

Spectral Information

While raw spectral data is beyond the scope of this guide, researchers should note that ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry (GC-MS) data for this compound are available in public databases such as PubChem and ChemicalBook for structural verification.[1][13]

Safety and Handling

Hazard Profile: this compound is classified as highly toxic. It may be fatal if inhaled, swallowed, or absorbed through the skin.[1][7] Contact can cause irritation to the skin, eyes, and mucous membranes.[1] Fire Hazard: The substance is non-combustible but may decompose upon heating to produce corrosive and toxic fumes, including hydrogen chloride, hydrogen fluoride, and nitrogen oxides.[2][7] Handling: Use in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection. Avoid all skin contact. Store in a cool, dry, well-ventilated area away from incompatible substances.[3]

References

Spectroscopic Profile of 3,5-Dichloro-2,4,6-trifluoropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the versatile chemical intermediate, 3,5-Dichloro-2,4,6-trifluoropyridine (CAS No. 1737-93-5). Due to the limited availability of public domain spectral data for this specific compound, this guide presents a combination of available information and predicted spectroscopic characteristics based on the analysis of closely related fluorinated and chlorinated pyridine derivatives. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to enable researchers to perform their own analyses.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for this compound. These values are compiled from general principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹⁹F and ¹³C NMR Spectral Data

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Assignment
¹⁹F-65 to -75TripletJ(F,F) ≈ 20-30F-4
-85 to -95DoubletJ(F,F) ≈ 20-30F-2, F-6
¹³C150-160Triplet of triplets¹J(C,F) ≈ 240-260, ³J(C,F) ≈ 5-15C-2, C-6
145-155Triplet of triplets¹J(C,F) ≈ 250-270, ³J(C,F) ≈ 10-20C-4
110-120Singlet (broad)-C-3, C-5

Note: Chemical shifts are referenced to CFCl₃ for ¹⁹F and TMS for ¹³C.

Table 2: Predicted ¹H NMR Spectral Data

Predicted Chemical Shift (δ, ppm)Predicted MultiplicityAssignment
No signal-No hydrogen atoms are present in the molecule.

Table 3: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
1620-1650Medium-StrongC=N and C=C stretching vibrations of the pyridine ring.
1450-1550StrongAromatic ring stretching vibrations.
1200-1350StrongC-F stretching vibrations.
1000-1100StrongC-F stretching vibrations.
700-850StrongC-Cl stretching vibrations.

Table 4: Predicted Mass Spectrometry Fragmentation Data (Electron Ionization)

m/zPredicted Relative IntensityAssignment
201/203/205High[M]⁺˙ (Molecular ion with characteristic isotopic pattern for two chlorine atoms).
166/168Medium[M - Cl]⁺
147/149Medium[M - Cl - F]⁺ or [C₅F₂NCl]⁺
132Medium[C₄F₂NCl]⁺
111Low[C₄F₂N]⁺

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 Sample Preparation

  • Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, and trichlorofluoromethane (CFCl₃) or a secondary standard for ¹⁹F NMR, if not using internal referencing.

  • Transfer the solution to a 5 mm NMR tube.

2.1.2 ¹⁹F NMR Spectroscopy

  • Instrument: 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Pulse Program: Standard single-pulse sequence.

  • Acquisition Parameters:

    • Spectral Width: -50 to -150 ppm (or a wider range to ensure all peaks are captured).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64 scans.

2.1.3 ¹³C NMR Spectroscopy

  • Instrument: 100 MHz (or higher) NMR spectrometer.

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Acquisition Parameters:

    • Spectral Width: 0-200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration.

Fourier-Transform Infrared (FT-IR) Spectroscopy

2.2.1 Sample Preparation (Neat Liquid)

  • Ensure the ATR crystal or salt plates (e.g., KBr, NaCl) of the FT-IR spectrometer are clean and a background spectrum has been collected.

  • Place a single drop of neat this compound directly onto the ATR crystal or between two salt plates.

  • For salt plates, create a thin film by gently pressing the plates together.

2.2.2 Data Acquisition

  • Instrument: FT-IR spectrometer.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans.

Mass Spectrometry (MS)

2.3.1 Sample Preparation

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

2.3.2 GC-MS Analysis

  • Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A nonpolar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Speed: 1 scan/second.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Dilution Dilution in Volatile Solvent Sample->Dilution Neat Neat Liquid Sample Sample->Neat NMR NMR Spectroscopy (¹⁹F, ¹³C) Dissolution->NMR MS GC-MS Analysis Dilution->MS IR FT-IR Spectroscopy Neat->IR NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Mass-to-Charge Ratios, Fragmentation Pattern MS->MS_Data Structure Structural Elucidation & Compound Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

Technical Guide to the Solubility of 3,5-Dichloro-2,4,6-trifluoropyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3,5-dichloro-2,4,6-trifluoropyridine, a key intermediate in the pharmaceutical and agrochemical industries. Due to a lack of publicly available quantitative solubility data, this document provides a comprehensive theoretical solubility profile based on the compound's physicochemical properties. Furthermore, a detailed experimental protocol for determining the solubility of this compound in various organic solvents is presented, alongside a discussion of computational prediction methods. This guide is intended to be a valuable resource for scientists and researchers, enabling informed solvent selection and experimental design.

Introduction

This compound is a halogenated pyridine derivative with the chemical formula C₅Cl₂F₃N. It appears as a colorless liquid and is known to be insoluble in water.[1][2][3][4] Its utility as a building block in the synthesis of complex organic molecules necessitates a thorough understanding of its solubility in common organic solvents. Solubility is a critical parameter in drug development and chemical synthesis, influencing reaction kinetics, purification processes, and formulation strategies. This guide provides a foundational understanding of the solubility characteristics of this compound and a practical framework for its experimental determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties provide insights into the expected solubility behavior of the compound.

PropertyValueReference
Molecular Formula C₅Cl₂F₃N[4]
Molecular Weight 201.96 g/mol [2]
Appearance Colorless liquid[1][3]
Melting Point 23-24 °C[4]
Boiling Point 159-160 °C[4]
Density 1.622 g/mL at 25 °C[4]
Water Solubility Insoluble[1][2][3][4]
XLogP3 3.05[4]

Theoretical Solubility Profile

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the solute and solvent. The structure of this compound suggests the following solubility characteristics:

  • Polarity: The presence of electronegative fluorine and chlorine atoms, along with the nitrogen atom in the pyridine ring, creates a polar molecule. The calculated XLogP3 value of 3.05 indicates a degree of lipophilicity.[4]

  • Solvent Interactions:

    • Polar Aprotic Solvents: Due to its polar nature, this compound is expected to be soluble in polar aprotic solvents such as acetone, dichloromethane (DCM), ethyl acetate, and tetrahydrofuran (THF). These solvents can engage in dipole-dipole interactions with the solute.

    • Polar Protic Solvents: Solubility in polar protic solvents like methanol and ethanol is also anticipated, although the potential for hydrogen bonding with the pyridine nitrogen may be sterically hindered by the adjacent fluorine atoms.

    • Nonpolar Solvents: Limited solubility is expected in nonpolar solvents such as hexane and toluene, as the intermolecular forces between the polar solute and nonpolar solvent are likely to be weak.

Computational Prediction of Solubility

In the absence of experimental data, computational models can provide estimations of solubility. Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms are increasingly used for this purpose.[5][6][7][8][9][10][11][12][13] These models utilize molecular descriptors to predict physical properties like solubility. For this compound, descriptors such as molecular weight, logP, and polar surface area can be used as inputs for such predictive models. While a detailed computational study is beyond the scope of this guide, researchers are encouraged to explore these methods for preliminary solubility screening.

Experimental Determination of Solubility

To obtain accurate and reliable solubility data, experimental determination is essential. The following section outlines a general workflow and a detailed protocol for the gravimetric method, a common and straightforward technique for solubility measurement.

Experimental Workflow

The general workflow for the experimental determination of solubility is illustrated in the following diagram.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solute Prepare Solute (this compound) saturate Create Saturated Solution (Add excess solute to solvent) prep_solute->saturate prep_solvent Prepare Solvent (e.g., Acetone, Methanol) prep_solvent->saturate equilibrate Equilibrate (Stir at constant temperature) saturate->equilibrate separate Separate Phases (Centrifuge or filter) equilibrate->separate aliquot Take Aliquot of Supernatant separate->aliquot evaporate Evaporate Solvent aliquot->evaporate weigh Weigh Residue evaporate->weigh calculate Calculate Solubility weigh->calculate

Caption: Experimental workflow for solubility determination.

Detailed Experimental Protocol: Gravimetric Method

This protocol describes the determination of the solubility of this compound in an organic solvent at a specific temperature.

Materials:

  • This compound (solute)

  • Organic solvent of interest (e.g., acetone, methanol, dichloromethane)

  • Analytical balance

  • Vials with screw caps

  • Magnetic stirrer and stir bars or a shaker bath

  • Constant temperature bath

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, solvent-compatible)

  • Pre-weighed evaporation dishes or vials

  • Vacuum oven or desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed vial. The presence of undissolved solute is necessary to ensure saturation.

    • Place the vial in a constant temperature bath set to the desired experimental temperature.

    • Stir the mixture vigorously using a magnetic stirrer or shaker for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation:

    • Once equilibrium is reached, stop the stirring and allow the undissolved solute to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vial at a moderate speed for 10-15 minutes. Alternatively, filter the supernatant through a syringe filter that is pre-equilibrated to the experimental temperature.

  • Sample Analysis:

    • Carefully withdraw a known volume or mass of the clear supernatant (the saturated solution) using a pre-heated or pre-weighed syringe.

    • Transfer the aliquot to a pre-weighed evaporation dish or vial.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to sublime.

    • Once the solvent is completely removed, place the dish or vial in a desiccator to cool to room temperature.

    • Weigh the dish or vial containing the dried solute residue.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solute by subtracting the initial weight of the empty dish/vial from the final weight.

    • The solubility can be expressed in various units:

      • g/L: (mass of residue in g) / (volume of aliquot in L)

      • g/100 g solvent: (mass of residue in g / mass of solvent in aliquot in g) * 100

      • molarity (mol/L): (moles of residue) / (volume of aliquot in L)

Factors Influencing Solubility

The solubility of a solid in a liquid is influenced by several factors, as depicted in the diagram below. Understanding these relationships is crucial for controlling and predicting solubility outcomes.

G cluster_factors Influencing Factors Solubility Solubility Temperature Temperature Temperature->Solubility Pressure Pressure Pressure->Solubility Solute_Props Solute Properties (Polarity, Size, H-bonding) Solute_Props->Solubility Solvent_Props Solvent Properties (Polarity, H-bonding) Solvent_Props->Solubility

Caption: Factors influencing the solubility of a solid.

Conclusion

References

An In-Depth Technical Guide to the Reactivity and Stability of 3,5-Dichloro-2,4,6-trifluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dichloro-2,4,6-trifluoropyridine is a versatile and highly reactive building block of significant interest in the pharmaceutical, agrochemical, and materials science sectors. Its unique substitution pattern of both chlorine and fluorine atoms on the pyridine ring allows for selective functionalization through nucleophilic aromatic substitution (SNAr) reactions. This guide provides a comprehensive overview of the reactivity and stability of this compound, presenting available quantitative data, detailed experimental protocols, and visualizations of key chemical processes to support its application in research and development.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. The presence of electron-withdrawing fluorine and chlorine atoms, coupled with the ring nitrogen, renders the pyridine core highly susceptible to nucleophilic attack.

The regioselectivity of these reactions is a key feature of this molecule. The fluorine atom at the C-4 position is the most activated towards nucleophilic attack due to the combined electron-withdrawing effects of the adjacent chlorine atoms and the para-relationship to the ring nitrogen. Consequently, "hard" nucleophiles preferentially displace the C-4 fluorine.

SNAr_Mechanism

Reactivity with Oxygen Nucleophiles

Reactions with oxygen-based nucleophiles, such as alkoxides, typically result in the selective substitution of the C-4 fluorine atom.

NucleophileProductReaction ConditionsYield (%)Reference
Sodium Methoxide3,5-Dichloro-4-methoxy-2,6-difluoropyridineMethanol, refluxNot specifiedInferred from general reactivity principles of polyhalogenated pyridines.

Experimental Protocol: Reaction with Sodium Methoxide

  • Materials: this compound, sodium methoxide, methanol (anhydrous).

  • Procedure:

    • A solution of sodium methoxide (1.1 equivalents) in anhydrous methanol is prepared under an inert atmosphere (e.g., nitrogen or argon).

    • This compound (1.0 equivalent) is added dropwise to the stirred solution at room temperature.

    • The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

    • The residue is partitioned between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

    • The crude product is purified by column chromatography on silica gel.

Reactivity with Nitrogen Nucleophiles

Nitrogen nucleophiles, such as primary and secondary amines, also readily react at the C-4 position.

NucleophileProductReaction ConditionsYield (%)Reference
Piperidine4-(Piperidin-1-yl)-3,5-dichloro-2,6-difluoropyridineEthanol, refluxNot specifiedInferred from general reactivity principles of polyhalogenated pyridines.

Experimental Protocol: Reaction with Piperidine

  • Materials: this compound, piperidine, ethanol.

  • Procedure:

    • To a solution of this compound (1.0 equivalent) in ethanol, piperidine (2.2 equivalents) is added.

    • The mixture is heated to reflux and the reaction progress is monitored by TLC or GC-MS.

    • After the reaction is complete, the mixture is cooled, and the solvent is evaporated.

    • The residue is taken up in an organic solvent and washed with water and brine.

    • The organic phase is dried, filtered, and concentrated.

    • Purification of the product is achieved by column chromatography.

Reactivity with Sulfur Nucleophiles

Sulfur nucleophiles, known for their high nucleophilicity, are expected to react similarly, with a preference for the C-4 position.

NucleophileProductReaction ConditionsYield (%)Reference
Sodium Thiophenoxide3,5-Dichloro-4-(phenylthio)-2,6-difluoropyridineN,N-Dimethylformamide (DMF), room temperatureNot specifiedInferred from general reactivity principles of polyhalogenated pyridines.

Experimental Protocol: Reaction with Sodium Thiophenoxide

  • Materials: this compound, thiophenol, sodium hydride, anhydrous DMF.

  • Procedure:

    • Under an inert atmosphere, sodium hydride (1.1 equivalents) is suspended in anhydrous DMF.

    • A solution of thiophenol (1.1 equivalents) in DMF is added dropwise at 0 °C.

    • The mixture is stirred until the evolution of hydrogen gas ceases.

    • This compound (1.0 equivalent) is then added, and the reaction is stirred at room temperature.

    • Reaction progress is monitored by TLC or GC-MS.

    • Upon completion, the reaction is quenched with water and extracted with an organic solvent.

    • The combined organic extracts are washed with brine, dried, and concentrated.

    • The product is purified by column chromatography.

Synthesis of this compound

The primary industrial synthesis of this compound involves the halogen exchange reaction of pentachloropyridine with a fluoride source.[1]

Synthesis_Workflow

A patent describes a high-yield process for this conversion.[1]

ReactantsReagents/SolventTemperature (°C)Time (h)Yield (%)Reference
Pentachloropyridine, Potassium FluorideN-Methyl-2-pyrrolidone (NMP)150-1904-10~90[1]

Experimental Protocol: Synthesis from Pentachloropyridine [1]

  • Materials: Pentachloropyridine, anhydrous potassium fluoride, N-methyl-2-pyrrolidone (NMP).

  • Procedure:

    • A mixture of anhydrous potassium fluoride and NMP is heated to the reaction temperature (e.g., 170 °C) under a nitrogen atmosphere.

    • Pentachloropyridine is added portion-wise to the stirred slurry.

    • The reaction is maintained at temperature for several hours.

    • The progress of the reaction can be monitored by GC analysis of aliquots.

    • Upon completion, the reaction mixture is cooled, and the solid potassium chloride is removed by filtration.

    • The filtrate is then subjected to fractional distillation under reduced pressure to isolate the this compound.

Stability Data

While specific quantitative stability data for this compound is not extensively reported in publicly available literature, general stability characteristics can be inferred from its structure and data on analogous compounds.

Thermal Stability
Hydrolytic Stability

The compound is reported to be insoluble in water and is expected to exhibit low rates of hydrolysis under neutral conditions due to the stability of the C-F and C-Cl bonds on the aromatic ring. Under strongly acidic or basic conditions, hydrolysis may be accelerated, likely proceeding through a nucleophilic substitution mechanism with water or hydroxide ions. Quantitative kinetic data for the hydrolysis of this specific compound is not available.

Photochemical Stability

The photochemical stability of this compound has not been specifically reported. However, studies on other fluorinated pyridines suggest that they can undergo photodegradation upon exposure to UV light. The degradation pathways can be complex, potentially involving dehalogenation and ring-opening. The quantum yield for the photodegradation of related fluorinated aromatic compounds can vary significantly depending on the specific structure and the irradiation wavelength.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions by trained personnel in a well-ventilated fume hood. It is toxic by inhalation, ingestion, and skin absorption.[3] Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times.

Conclusion

This compound is a valuable and reactive intermediate with a well-defined pattern of reactivity dominated by nucleophilic aromatic substitution at the C-4 position. This selectivity allows for the controlled introduction of various functional groups, making it a key building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. While quantitative data on its reactivity with a broad range of nucleophiles and its stability under various conditions are not extensively documented in readily accessible sources, the provided protocols and general principles offer a solid foundation for its use in research and development. Further studies to quantify its reaction kinetics and stability would be highly beneficial to the scientific community.

References

Navigating the Chemistry of 3,5-Dichloro-2,4,6-trifluoropyridine: A Technical Guide to Hazards and Safe Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dichloro-2,4,6-trifluoropyridine is a pivotal, highly reactive halogenated pyridine derivative, instrumental as a synthetic intermediate in the development of novel agrochemical and pharmaceutical agents. Its utility is primarily derived from the strategic arrangement of chlorine and fluorine atoms, which facilitates selective nucleophilic aromatic substitution (SNAr) reactions. This reactivity, however, necessitates a comprehensive understanding of its associated hazards and the implementation of stringent safety protocols. This technical guide provides an in-depth overview of the hazards, safety precautions, and emergency procedures associated with this compound to ensure its safe handling and use in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a highly hazardous substance. It is acutely toxic if swallowed, in contact with skin, or if inhaled.[1][2] It causes severe skin irritation and serious eye damage.[1][2] Furthermore, it may cause respiratory irritation and is very toxic to aquatic life with long-lasting effects.[1][2]

1.1 GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products. The classification for this compound is summarized in the table below.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed[1][2]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin[1]
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled[1][2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage[1]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1]
Hazardous to the Aquatic Environment, Long-TermCategory 1H410: Very toxic to aquatic life with long lasting effects[1]

Signal Word: Danger[1]

Hazard Pictograms:

1.2 Physical and Chemical Properties

A summary of the key physical and chemical properties is provided in the table below.

PropertyValue
Appearance Colorless to pale yellow liquid or solid[3][4]
Molecular Formula C₅Cl₂F₃N
Molecular Weight 201.96 g/mol [1]
Melting Point 24 - 26 °C[5]
Boiling Point 159 - 160 °C[4]
Density 1.622 g/mL at 25 °C[4]
Solubility Insoluble in water[3][6]

Toxicological Information

2.1 Routes of Exposure and Symptoms

  • Inhalation: Toxic if inhaled.[1][2] May cause severe respiratory tract irritation.[1] Symptoms may be delayed.[3]

  • Skin Contact: Toxic in contact with skin.[1] Causes skin irritation.[1][2]

  • Eye Contact: Causes serious eye damage.[1]

  • Ingestion: Toxic if swallowed.[1][2] May cause irritation of the digestive tract.[4]

Safety Precautions and Handling

Due to the significant hazards associated with this compound, strict adherence to the following safety precautions is mandatory.

3.1 Engineering Controls

  • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]

3.2 Personal Protective Equipment (PPE)

A comprehensive PPE plan is crucial for the safe handling of this compound.

Protection TypeRecommendation
Eye/Face Protection Wear chemical safety goggles and a face shield.[1]
Skin Protection Wear protective gloves (e.g., nitrile rubber) and a lab coat. Ensure gloves are regularly inspected for signs of degradation.[1]
Respiratory Protection If working outside of a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[5]
Body Protection Wear appropriate protective clothing to prevent skin exposure.[4]

3.3 Safe Handling Practices

  • Avoid all personal contact, including inhalation.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Wash hands and any exposed skin thoroughly after handling.[1]

  • Keep the container tightly closed when not in use.[4]

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving this compound.

4.1 First-Aid Measures

Exposure RouteFirst-Aid Instructions
Inhalation Remove the individual to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor.[1]
Skin Contact Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water. Immediately call a POISON CENTER or doctor.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1]
Ingestion Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[1][5]

4.2 Fire-Fighting Measures

  • Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[5]

  • Specific Hazards: The substance is non-combustible but may decompose upon heating to produce corrosive and/or toxic fumes, including hydrogen chloride, hydrogen fluoride, and nitrogen oxides.[4] Containers may explode when heated.[6]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

4.3 Accidental Release Measures

  • Personal Precautions: Evacuate personnel from the area. Wear appropriate PPE as described in section 3.2. Avoid breathing vapors, mist, or gas.[1]

  • Environmental Precautions: Prevent the substance from entering drains, sewers, or waterways.[1]

  • Containment and Cleanup: Absorb the spill with inert material (e.g., sand, earth, vermiculite).[1] Collect the absorbed material into a suitable, labeled container for disposal.

Experimental Protocols: Safe Use in Nucleophilic Aromatic Substitution (SNAr) Reactions

This compound is an excellent substrate for SNAr reactions, where a nucleophile displaces one of the halogen atoms on the pyridine ring. The following is a representative protocol for conducting such a reaction safely in a laboratory setting.

5.1 Materials and Equipment

  • This compound

  • Nucleophile (e.g., an amine or thiol)

  • Anhydrous aprotic solvent (e.g., DMF, DMSO, THF)

  • Base (e.g., K₂CO₃, Et₃N)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and needles

  • Inert gas supply (e.g., nitrogen or argon)

  • Chemical fume hood

  • Appropriate PPE

5.2 Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Assemble and dry glassware B Add solvent and base to flask A->B C Inert atmosphere (N2/Ar) B->C D Add nucleophile via syringe C->D E Add this compound solution dropwise at 0°C D->E F Warm to room temperature and stir E->F G Monitor reaction by TLC/LC-MS F->G H Quench reaction with water G->H I Extract with organic solvent H->I J Dry organic layer and concentrate I->J K Purify by column chromatography J->K

Caption: A typical workflow for a safe SNAr reaction.

5.3 Detailed Procedure

  • Preparation: Under a chemical fume hood, assemble a dry round-bottom flask with a magnetic stir bar. Add the anhydrous solvent and base to the flask.

  • Inerting: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Addition of Reagents: While maintaining a positive pressure of inert gas, add the nucleophile to the flask via a syringe. If the reaction is exothermic, cool the flask in an ice bath.

  • Substrate Addition: In a separate, dry vial, dissolve the this compound in a small amount of the anhydrous solvent. Add this solution dropwise to the reaction mixture via a syringe.

  • Reaction: Allow the reaction to stir at the appropriate temperature (this may range from 0°C to elevated temperatures, depending on the nucleophile's reactivity).

  • Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by carefully adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent.

  • Purification: Dry the combined organic layers, remove the solvent under reduced pressure, and purify the crude product by a suitable method, such as column chromatography.

Reaction Mechanism and Logical Relationships

6.1 Nucleophilic Aromatic Substitution (SNAr) Mechanism

The primary mode of reactivity for this compound is the SNAr mechanism. This is a two-step addition-elimination process.

SNAr_Mechanism reactant This compound + Nu⁻ intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate Addition product Substituted Product + X⁻ intermediate->product Elimination

Caption: The addition-elimination mechanism of SNAr.

In the first step, the nucleophile (Nu⁻) attacks one of the electron-deficient carbon atoms of the pyridine ring, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, a leaving group (one of the halogen atoms, X⁻) is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste. Dispose of the chemical and any contaminated materials in accordance with all applicable local, state, and federal regulations. Do not dispose of it down the drain.

Conclusion

This compound is a valuable synthetic building block with significant inherent hazards. A thorough understanding of its toxicological profile, combined with the diligent application of engineering controls, personal protective equipment, and safe handling practices, is essential for its safe utilization in research and development. By adhering to the guidelines outlined in this document, researchers can mitigate the risks and harness the synthetic potential of this versatile compound.

References

The Versatility of a Polychlorinated Fluoropyridine: A Technical Review of 3,5-Dichloro-2,4,6-trifluoropyridine Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dichloro-2,4,6-trifluoropyridine (CAS No. 1737-93-5) is a highly reactive and versatile chemical intermediate that serves as a critical building block in the synthesis of complex molecules for the agrochemical and pharmaceutical industries.[1][2] Its unique arrangement of chlorine and fluorine atoms on the pyridine ring allows for selective nucleophilic aromatic substitution (SNAr) reactions, enabling the targeted construction of high-value active ingredients.[1][3] This technical guide provides a comprehensive review of the synthesis and primary applications of this compound, with a focus on its role in the production of herbicides and as a precursor to pharmaceutical intermediates. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a practical resource for professionals in chemical research and development.

Physicochemical Properties

This compound is a colorless to pale yellow liquid under standard conditions.[4][5] It is insoluble in water and denser than water.[6][7] Due to its chemical reactivity and potential toxicity, it should be handled with appropriate safety precautions in a laboratory setting.[6][7]

PropertyValueReference(s)
CAS Number 1737-93-5[1]
Molecular Formula C₅Cl₂F₃N[4]
Molecular Weight 201.96 g/mol [1][8]
Appearance Colorless to pale yellow liquid[4][5]
Boiling Point 156 °C at 760 mmHg[9]
InChIKey PKSORSNCSXBXOT-UHFFFAOYSA-N[8]

Synthesis of this compound

The primary industrial synthesis of this compound involves the halogen exchange reaction of pentachloropyridine with an alkali metal fluoride, typically potassium fluoride (KF).[1][3] The reaction is carried out in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or 1,3-dimethyl-2-imidazolidinone (DMI), under anhydrous conditions.[1][10]

General Experimental Protocol: Fluorination of Pentachloropyridine

A mixture of pentachloropyridine and anhydrous potassium fluoride is heated in a suitable polar aprotic solvent. The reaction temperature is a critical parameter, with temperatures below 170°C in NMP leading to high yields and minimal tar formation.[9] The progress of the reaction can be monitored by gas-liquid chromatography. Upon completion, the product is typically isolated by distillation under atmospheric or reduced pressure.[9]

Quantitative Data for Synthesis:

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference(s)
PentachloropyridineAnhydrous KFDMI901.595.4[10]
PentachloropyridineAnhydrous KFNMP< 1702-2076.1 - 96.5[9][11]
Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from pentachloropyridine.

G PCP Pentachloropyridine Reactor Reaction Vessel PCP->Reactor KF Anhydrous KF KF->Reactor Solvent Polar Aprotic Solvent (e.g., NMP, DMI) Solvent->Reactor Heating Heating (90-170°C) Reactor->Heating Agitation Reaction Fluorination Reaction Heating->Reaction Distillation Distillation Reaction->Distillation Crude Product Product 3,5-Dichloro-2,4,6- trifluoropyridine Distillation->Product Purified

Synthesis of this compound.

Applications in Agrochemicals

A primary application of this compound is as a key intermediate in the production of pyridine-based herbicides.[9][11] Its reactivity allows for the sequential and regioselective substitution of its fluorine atoms to build complex herbicidal molecules.

Synthesis of the Herbicide Fluroxypyr

Fluroxypyr, a synthetic auxin herbicide, is a significant downstream product derived from this compound.[12] The synthesis involves a multi-step pathway that highlights the utility of the starting material's reactive sites.

Synthesis Pathway from this compound to Fluroxypyr:

The overall synthetic route can be summarized as follows:

  • Amination: Selective substitution of the fluorine at the C4 position with an amino group.

  • Hydrolysis: Displacement of a fluorine atom at the C2 or C6 position with a hydroxyl group.

  • Alkylation/Esterification: Alkylation of the hydroxyl group followed by esterification to yield the final active product, often Fluroxypyr-meptyl.

G cluster_0 Synthesis of Fluroxypyr A 3,5-Dichloro-2,4,6- trifluoropyridine B 4-Amino-3,5-dichloro- 2,6-difluoropyridine A->B 1. NH₃ C Potassium 4-amino-3,5-dichloro- 6-fluoro-2-pyridinate B->C 2. KOH, H₂O (Hydrolysis) D Fluroxypyr Acid C->D 3. ClCH₂CO₂Et (Alkylation) E Fluroxypyr-meptyl D->E 4. 2-Octanol (Esterification)

Synthetic pathway for Fluroxypyr-meptyl.

Experimental Protocols for Fluroxypyr Synthesis:

  • Step 1: Amination to form 4-Amino-3,5-dichloro-2,6-difluoropyridine this compound is dissolved in a solvent like NMP and treated with ammonia gas.[13] The reaction selectively displaces the fluorine atom at the 4-position. The product, 4-amino-3,5-dichloro-2,6-difluoropyridine, is then isolated, for instance, by rectification of the filtrate.[13]

  • Step 2: Hydrolysis to form Potassium 4-amino-3,5-dichloro-6-fluoro-2-pyridinate The 4-amino-3,5-dichloro-2,6-difluoropyridine is heated to reflux in an aqueous solution of potassium hydroxide (KOH).[14] The reaction typically runs for 2-2.5 hours. After cooling, the solid product, potassium 4-amino-3,5-dichloro-6-fluoro-2-pyridinate, is collected by centrifugation.[14]

  • Step 3 & 4: Alkylation and Esterification to Fluroxypyr-meptyl The potassium salt from the previous step is dissolved in a solvent such as NMP. After removing residual water via vacuum distillation, it is reacted with an alkylating agent like ethyl chloroacetate.[14] The resulting fluroxypyr ester can then be transesterified with 1-methylheptanol (2-octanol) using a catalyst, such as tetrabutyl titanate, to yield the final product, Fluroxypyr-meptyl.[15]

Quantitative Data for Fluroxypyr Efficacy:

Fluroxypyr-meptyl is effective against a wide range of broadleaf weeds. Its performance is often compared to other commercial herbicides.

Herbicide TreatmentApplication Rate (L/ha or g/ha)Average Weed Control Efficiency (%)Reference
Fluroxypyr-meptyl 2.0 - 2.5 85.77 - 90.68 [11]
Fluroxypyr-meptyl 1.5 80.75 [11]
Bromoxynil + 2,4-D1.585.43[11]
2,4-D + Dicamba0.868.22[11]
Mechanism of Action: Synthetic Auxin Pathway

Fluroxypyr mimics the natural plant hormone auxin (indole-3-acetic acid, IAA).[16] At herbicidal concentrations, it overwhelms the plant's natural auxin signaling pathways, leading to uncontrolled growth and ultimately, plant death.[3] The core of this pathway involves the TIR1/AFB family of auxin receptors.

Auxin Signaling Pathway:

  • Low Auxin: In the absence of high auxin levels, Aux/IAA repressor proteins bind to Auxin Response Factors (ARFs), preventing them from activating gene transcription.

  • High Auxin (Herbicidal Action): Synthetic auxins like Fluroxypyr bind to the TIR1/AFB receptors. This binding event promotes the interaction between the receptor and the Aux/IAA repressors.

  • Degradation: This interaction targets the Aux/IAA repressors for ubiquitination and subsequent degradation by the 26S proteasome.

  • Gene Activation: With the repressors removed, the ARFs are free to bind to auxin-responsive elements in the promoters of genes, leading to the transcription of genes that cause uncontrolled cell division and elongation, resulting in herbicidal effects.

G cluster_0 Low Auxin Condition cluster_1 High Auxin (Fluroxypyr) Condition AuxIAA_low Aux/IAA Repressor ARF_low ARF AuxIAA_low->ARF_low Binds & Inhibits Gene_low Auxin-Responsive Gene ARF_low->Gene_low Repression Fluroxypyr Fluroxypyr (Synthetic Auxin) TIR1 TIR1/AFB Receptor Fluroxypyr->TIR1 Binds SCF SCF Complex TIR1->SCF AuxIAA_high Aux/IAA Repressor SCF->AuxIAA_high Ubiquitination Proteasome 26S Proteasome AuxIAA_high->Proteasome Degradation ARF_high ARF Gene_high Auxin-Responsive Gene ARF_high->Gene_high Activation Transcription Uncontrolled Growth & Plant Death Gene_high->Transcription

Mechanism of action for synthetic auxin herbicides.

Applications in Pharmaceuticals

While direct applications of this compound in final drug structures are not widely documented, it serves as a precursor for key pharmaceutical intermediates. One notable example is its conversion to 4-amino-3,5-dichloropyridine, a crucial building block for the synthesis of Roflumilast.[6][15]

Synthesis of Roflumilast Intermediate: 4-Amino-3,5-dichloropyridine

The conversion of this compound to 4-amino-3,5-dichloropyridine involves the substitution of the three fluorine atoms. This is a more complex transformation than the selective amination at the C4 position for Fluroxypyr synthesis and likely involves multiple steps or different reaction conditions, which are not detailed in the available literature. However, 4-amino-3,5-dichloropyridine itself can be synthesized from other precursors and is commercially available.[17]

Synthesis of Roflumilast

Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).[15] The synthesis involves the amide coupling of 4-amino-3,5-dichloropyridine with an activated derivative of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid.[1]

General Experimental Protocol for Roflumilast Synthesis:

In a typical procedure, the anion of 4-amino-3,5-dichloropyridine is generated using a strong base, such as potassium tert-butoxide (KOtBu).[1] This is then reacted with an activated form of the benzoic acid component, such as the corresponding acid chloride. The reaction is carried out in an appropriate solvent like dimethylformamide (DMF) or N-methylpyrrolidone (NMP).[1] The crude product is then purified, often by recrystallization, to yield Roflumilast.

Quantitative Data for Roflumilast Synthesis:

Starting MaterialsReagentsSolventYield (%)Purity (%)Reference(s)
4-Amino-3,5-dichloropyridine, 3-cyclopropylmethoxy-4-difluoromethoxybenzoyl chlorideEt₃NChloroform6199.2
4-Amino-3,5-dichloropyridine, 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acidPivaloyl chloride, Et₃NEtOAc5699.2

Roflumilast Synthesis and Mechanism of Action

G cluster_0 Roflumilast Synthesis cluster_1 Mechanism of Action A 4-Amino-3,5-dichloropyridine C Roflumilast A->C Base (e.g., NaH, KOtBu) Solvent (e.g., THF, DMF) B 3-Cyclopropylmethoxy-4- difluoromethoxybenzoyl chloride B->C Rof Roflumilast PDE4 Phosphodiesterase-4 (PDE4) Rof->PDE4 Inhibits AMP AMP PDE4->AMP Hydrolyzes Inflammation ↓ Inflammatory Response cAMP cAMP cAMP->PDE4 cAMP->Inflammation Suppresses

Synthesis and mechanism of action of Roflumilast.

Conclusion

This compound is a valuable and highly reactive building block for the chemical industry. Its utility is demonstrated through its central role in the synthesis of important agrochemicals, such as the herbicide Fluroxypyr, and as a precursor to key intermediates for the pharmaceutical industry, exemplified by the synthesis of Roflumilast. The strategic placement of its halogen atoms allows for controlled, regioselective reactions, making it an essential tool for the development of complex, biologically active molecules. Further research into the reactivity of this pyridine derivative may unveil new synthetic pathways and applications, solidifying its importance in modern organic synthesis.

References

Methodological & Application

Application Notes and Protocols for the Selective Functionalization of 3,5-Dichloro-2,4,6-trifluoropyridine at the C4 Position

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-2,4,6-trifluoropyridine is a versatile building block in synthetic chemistry, offering multiple reactive sites for functionalization. The strategic introduction of substituents onto the pyridine ring is of significant interest in the development of novel agrochemicals and pharmaceuticals. This document provides detailed application notes and experimental protocols for the selective functionalization of this compound, with a specific focus on the substitution of the fluorine atom at the C4 position via nucleophilic aromatic substitution (SNAr). This C4-selectivity provides a pathway to a range of valuable 4-substituted-3,5-dichloro-2,6-difluoropyridine derivatives.

Mechanism of C4-Selective Functionalization

The selective substitution of the C4-fluorine in this compound is a kinetically controlled process. In nucleophilic aromatic substitution (SNAr) reactions on polyhalogenated pyridines, the position of nucleophilic attack is influenced by the electron-withdrawing nature of the nitrogen atom and the halogen substituents. Generally, the C4 position in pyridines is more activated towards nucleophilic attack than the C2/C6 and C3/C5 positions.[1] This is attributed to the effective stabilization of the negative charge in the Meisenheimer intermediate through resonance involving the nitrogen atom. While C-Cl bonds are typically weaker than C-F bonds, the high electronegativity of the fluorine atoms strongly activates the pyridine ring towards nucleophilic attack, and the C4-position is the most electronically favored site for this attack.

A generalized workflow for the selective C4-functionalization is presented below:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Product A This compound E Nucleophilic Aromatic Substitution (SNAr) at C4 A->E B Nucleophile (N, O, C, S) B->E C Solvent (e.g., NMP, DMF) C->E D Base (if required) D->E F Quenching E->F G Extraction F->G H Purification (e.g., Distillation, Crystallization) G->H I 4-Substituted-3,5-dichloro-2,6-difluoropyridine H->I G Fluroxypyr Fluroxypyr (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor Fluroxypyr->TIR1_AFB binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA recruits Proteasome 26S Proteasome Aux_IAA->Proteasome degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes activates Uncontrolled_Growth Uncontrolled Cell Growth Auxin_Genes->Uncontrolled_Growth leads to G cluster_0 Nucleus MGL3196 MGL-3196 (THR-β Agonist) THR_beta THR-β MGL3196->THR_beta binds Corepressor Corepressor THR_beta->Corepressor dissociates Coactivator Coactivator THR_beta->Coactivator recruits TRE Thyroid Hormone Response Element (TRE) THR_beta->TRE binds to Coactivator->TRE Target_Genes Target Genes (Lipid Metabolism) TRE->Target_Genes activates transcription Lipid_Lowering Lipid Lowering Effects Target_Genes->Lipid_Lowering results in

References

Application Notes and Protocols: The Role of 3,5-Dichloro-2,4,6-trifluoropyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the use of 3,5-dichloro-2,4,6-trifluoropyridine as a pivotal intermediate in the synthesis of agrochemicals. The unique arrangement of halogen atoms on the pyridine ring makes it a versatile building block for creating complex, biologically active molecules.

Introduction

This compound is a highly reactive and valuable halogenated pyridine derivative. Its primary application in the agrochemical industry is as a precursor for the synthesis of advanced herbicides and pesticides.[1] The strategic placement of chlorine and fluorine atoms allows for selective nucleophilic aromatic substitution (SNAr) reactions, enabling the construction of molecules with specific biological targets.[1] This document will focus on its role in the synthesis of key agrochemical intermediates and final products, providing detailed experimental procedures and data.

I. Synthesis of 4-Amino-3,5-dichloro-2,6-difluoropyridine: A Key Herbicide Intermediate

One of the primary applications of this compound is in the synthesis of 4-amino-3,5-dichloro-2,6-difluoropyridine. This compound is a crucial intermediate in the production of the selective post-emergence herbicide fluroxypyr, which is used to control broadleaf weeds.[2][3][4]

Experimental Protocol: Amination of this compound

This protocol describes the nucleophilic aromatic substitution of this compound with ammonia to yield 4-amino-3,5-dichloro-2,6-difluoropyridine.[2][5]

Materials:

  • This compound

  • Ammonia (gas or aqueous solution)

  • N-methyl-2-pyrrolidone (NMP)

  • Inert gas (e.g., Nitrogen or Argon)

  • Pressure reactor

  • Filtration and distillation apparatus

Procedure:

  • In a pressure reactor purged with an inert gas, dissolve this compound in NMP.

  • Seal the reactor and introduce ammonia gas at a controlled pressure. Alternatively, an aqueous ammonia solution can be utilized.

  • Heat the reaction mixture to a temperature ranging from 80°C to 120°C.

  • Maintain the set temperature and pressure for the required duration, monitoring the reaction's progress using a suitable analytical technique (e.g., HPLC or GC).

  • Upon completion, cool the reactor to room temperature and carefully vent any excess ammonia.

  • The reaction mixture is then processed to isolate the desired product. This typically involves filtering to remove inorganic salts, followed by distillation or crystallization to purify the 4-amino-3,5-dichloro-2,6-difluoropyridine.[2]

Data Presentation:

ReactantReagent/SolventReaction ConditionsProductYieldPurity
This compoundAmmonia, NMP80-120°C, controlled pressure4-Amino-3,5-dichloro-2,6-difluoropyridine>80%>95%

Logical Relationship Diagram:

Synthesis_of_4_amino_3_5_dichloro_2_6_difluoropyridine start This compound product 4-Amino-3,5-dichloro-2,6-difluoropyridine start->product Amination (SNAr) reagent Ammonia (NH3) NMP reagent->product

Synthesis of a key herbicide intermediate.

II. Role in the Synthesis of Triazolopyrimidine Sulfonamide Herbicides

This compound also serves as a foundational material for the synthesis of more complex heterocyclic structures, such as the triazolopyrimidine core found in herbicides like florasulam and penoxsulam. These herbicides are potent inhibitors of the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants.

A. Florasulam Synthesis

The synthesis of florasulam involves the coupling of a substituted triazolopyrimidine sulfonyl chloride with 2,6-difluoroaniline. While a direct, one-pot synthesis from this compound is not documented, this starting material is instrumental in constructing the fluorinated triazolopyrimidine intermediate. This multi-step process involves sequential nucleophilic substitutions and cyclization reactions.

Experimental Workflow Diagram:

Florasulam_Synthesis_Workflow start This compound intermediate1 Fluorinated Pyridine Intermediate start->intermediate1 Nucleophilic Substitutions intermediate2 Triazolopyrimidine Core intermediate1->intermediate2 Cyclization final_product Florasulam intermediate2->final_product Sulfonylation & Coupling

General workflow for florasulam synthesis.
B. Penoxsulam Synthesis

Penoxsulam is another triazolopyrimidine sulfonamide herbicide. Its synthesis involves the condensation of 2-(2,2-difluoroethoxy)-6-trifluoromethyl benzene sulfonyl chloride with 5,8-dimethoxy-[2][3][6]triazole[1,5-c]pyrimidine-2-amine. Although detailed protocols starting from this compound are proprietary, it is understood that similar fluorinated pyridine intermediates derived from it are key to forming the triazolopyrimidine ring system.

III. Mode of Action: Acetolactate Synthase (ALS) Inhibition

Both florasulam and penoxsulam function by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[4][7] This enzyme is vital for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.[4][7]

Signaling Pathway Diagram:

ALS_Inhibition_Pathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS Acetolactate α-Acetolactate ALS->Acetolactate AminoAcids Valine, Leucine, Isoleucine Acetolactate->AminoAcids Biosynthesis Pathway ProteinSynth Protein Synthesis AminoAcids->ProteinSynth PlantGrowth Plant Growth ProteinSynth->PlantGrowth Herbicide Florasulam / Penoxsulam Herbicide->ALS Inhibition

Mechanism of action for ALS-inhibiting herbicides.

By blocking the ALS enzyme, these herbicides halt the production of essential amino acids, which in turn inhibits protein synthesis and cell division, ultimately leading to the death of susceptible weeds.[4][6]

Conclusion

This compound is a cornerstone intermediate in the synthesis of a variety of modern agrochemicals. Its reactivity allows for the efficient introduction of fluorine atoms and the construction of complex heterocyclic systems that are essential for the biological activity of many herbicides. The protocols and data presented herein provide a valuable resource for researchers and professionals in the field of agrochemical development.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling of 3,5-Dichloro-2,4,6-trifluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is of paramount importance in the pharmaceutical and materials science industries for the construction of complex molecular architectures, particularly biaryl and heteroaryl structures. 3,5-Dichloro-2,4,6-trifluoropyridine is a highly functionalized and electron-deficient heterocyclic building block. Its selective functionalization via Suzuki-Miyaura coupling offers a direct route to novel substituted pyridines, which are key scaffolds in many biologically active compounds. The presence of multiple halogen atoms with different reactivities (chlorine vs. fluorine) on the pyridine ring presents a unique challenge and opportunity for selective C-C bond formation.

Principle and Reactivity Considerations

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) complex. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide.

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst.

For this compound, the following factors are critical:

  • C-Cl vs. C-F Bond Reactivity: In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the trend: C-I > C-Br > C-Cl >> C-F. Therefore, selective activation and coupling at the C-Cl positions are expected over the more robust C-F bonds.

  • Regioselectivity: The two chlorine atoms are at the 3 and 5 positions. The electronic environment, influenced by the nitrogen atom and the fluorine substituents, will dictate the relative reactivity of these two positions. The positions ortho and para to the nitrogen (2, 4, 6) are highly electron-deficient. The chlorine atoms at the meta positions (3 and 5) are also affected by the overall electron-withdrawing nature of the ring. Selective mono- or di-arylation may be achievable by controlling the reaction conditions and stoichiometry of the boronic acid.

  • Catalyst System: Due to the electron-deficient nature of the pyridine ring and the relative inertness of C-Cl bonds, a highly active catalyst system is required. This typically involves a palladium precursor and a bulky, electron-rich phosphine ligand, such as those developed by Buchwald or Fu.

Recommended Catalyst Systems and Reagents

For the Suzuki-Miyaura coupling of this compound, the following catalyst systems and reagents are recommended as a starting point for optimization.

ComponentRecommended ReagentsNotes
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃These are common and effective Pd(0) or Pd(II) sources that form the active Pd(0) catalyst in situ.
Ligand SPhos, XPhos, RuPhosBulky, electron-rich biaryl phosphine ligands are crucial for promoting the oxidative addition of aryl chlorides.
Base K₃PO₄, Cs₂CO₃, K₂CO₃A strong, non-nucleophilic inorganic base is required to facilitate the transmetalation step.
Boronic Acid/Ester Arylboronic acids, Arylboronic acid pinacol estersA slight excess (1.1-1.5 equivalents for mono-arylation) is typically used.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂OA mixture of an organic solvent and water is often optimal for dissolving the various reaction components.

Experimental Protocols

The following are proposed protocols for the mono-arylation of this compound. These should be considered as starting points, and optimization of reaction conditions (temperature, reaction time, catalyst loading) may be necessary for specific boronic acids.

Protocol 1: General Procedure using SPhos Ligand

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

  • Schlenk flask or reaction vial with a stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask or reaction vial, add this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane (e.g., 5 mL) and degassed water (e.g., 1 mL) via syringe.

  • Seal the flask and place it in a preheated oil bath at 100-110 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Protocol 2: General Procedure using XPhos Ligand

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • XPhos (3 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • Anhydrous, degassed toluene

  • Reaction vial with a stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, combine this compound (1.0 mmol, 1 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), cesium carbonate (Cs₂CO₃, 2.0 mmol, 2 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), and XPhos (0.03 mmol, 3 mol%) in a reaction vial.

  • Add anhydrous, degassed toluene (5 mL) to the vial.

  • Seal the vial and remove it from the glovebox (if used).

  • Heat the reaction mixture to 110 °C with stirring for 12-24 hours.

  • Follow steps 5-11 from Protocol 1 for reaction monitoring, workup, and purification.

Data Presentation

The following table summarizes recommended starting conditions for the Suzuki-Miyaura coupling of this compound. Yields are hypothetical and will depend on the specific arylboronic acid used and optimization of the reaction conditions.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Expected Major Product
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O (5:1)10012-24Mono-arylated product
2Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Toluene11012-24Mono-arylated product
3Pd(OAc)₂ (2)RuPhos (4)K₂CO₃ (2)THF/H₂O (4:1)9018-24Mono-arylated product

Mandatory Visualizations

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Reagents Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)-X_L2 Oxidative Addition Intermediate Pd(0)L2->Ar-Pd(II)-X_L2 Oxidative Addition Ar-Pd(II)-Ar'_L2 Transmetalation Intermediate Ar-Pd(II)-X_L2->Ar-Pd(II)-Ar'_L2 Transmetalation Ar-Pd(II)-Ar'_L2->Pd(0)L2 Ar-Ar' Coupled Product Ar-Pd(II)-Ar'_L2->Ar-Ar' Reductive Elimination Ar-X 3,5-Dichloro-2,4,6- trifluoropyridine Ar-X->Ar-Pd(II)-X_L2 Ar'-B(OR)2 Arylboronic Acid/ Ester Ar'-B(OR)2->Ar-Pd(II)-Ar'_L2 Base Base (e.g., K₃PO₄) Base->Ar-Pd(II)-Ar'_L2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - Add reactants, catalyst, ligand, and base to flask. - Evacuate and backfill with inert gas. start->setup addition Solvent Addition: - Add degassed solvent and water. setup->addition reaction Reaction: - Heat to desired temperature with vigorous stirring. - Monitor progress by TLC or LC-MS. addition->reaction workup Workup: - Cool to room temperature. - Dilute with organic solvent and water. - Perform aqueous extraction. reaction->workup purification Purification: - Dry organic layer. - Concentrate under reduced pressure. - Purify by column chromatography. workup->purification product Final Product purification->product

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.

Application Notes and Protocols for Fluorination Reactions Using 3,5-Dichloro-2,4,6-trifluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-2,4,6-trifluoropyridine is a versatile and highly functionalized building block pivotal in the fields of medicinal chemistry and agrochemical synthesis. Its unique arrangement of halogen atoms—three fluorine and two chlorine—on the pyridine ring provides a reactive scaffold for a variety of chemical transformations. The fluorine atoms, in particular, are highly valued in drug design for their ability to enhance metabolic stability, bioavailability, and binding affinity of drug candidates.[1]

These application notes provide detailed protocols for two key types of reactions utilizing this compound as a starting material: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr). These methodologies enable the synthesis of a diverse range of complex molecules, making this pyridine derivative an essential tool for lead optimization and the discovery of novel therapeutic agents and crop protection agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 1737-93-5
Molecular Formula C₅Cl₂F₃N
Molecular Weight 201.96 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 159-160 °C
Density 1.622 g/mL at 25 °C

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, this reaction demonstrates excellent chemoselectivity, with the preferential substitution of the chlorine atoms over the more strongly bound fluorine atoms. This allows for the synthesis of 3-aryl- and 3,5-diaryl-2,4,6-trifluoropyridines in high yields.[1][2]

Reaction Scheme

Suzuki_Miyaura cluster_reactants Reactants cluster_products Products start This compound catalyst Pd Catalyst Base start->catalyst boronic_acid Arylboronic Acid (1 or 2 equiv.) boronic_acid->catalyst product1 5-Aryl-3-chloro-2,4,6-trifluoropyridine catalyst->product1 Mono-arylation product2 3,5-Diaryl-2,4,6-trifluoropyridine catalyst->product2 Di-arylation SNAr_Workflow start This compound reaction_conditions Reaction Conditions (Temperature, Time) start->reaction_conditions nucleophile Nucleophile (e.g., ROH, RSH, RNH2) nucleophile->reaction_conditions base Base (e.g., K2CO3, NaH) base->reaction_conditions solvent Solvent (e.g., DMF, THF) solvent->reaction_conditions workup Aqueous Workup & Extraction reaction_conditions->workup purification Purification (Chromatography, Recrystallization) workup->purification product Substituted Pyridine Derivative purification->product

References

Application Notes and Protocols for the Derivatization of 3,5-Dichloro-2,4,6-trifluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-2,4,6-trifluoropyridine is a versatile, halogenated pyridine derivative that serves as a crucial intermediate in the synthesis of novel compounds for the agrochemical and pharmaceutical industries.[1] Its unique arrangement of chlorine and fluorine atoms on the pyridine ring provides a reactive scaffold for selective substitution reactions, enabling the creation of complex, multi-functional molecules.[1] The fluorine atoms, in particular, can enhance metabolic stability, bioavailability, and binding affinity of drug candidates.[1] In agrochemical research, this compound is a key precursor for advanced herbicides and pesticides.[1] This document provides detailed application notes and protocols for the derivatization of this compound to generate novel compounds.

Chemical and Physical Properties

PropertyValueReference
CAS Number 1737-93-5[2][3]
Molecular Formula C₅Cl₂F₃N[2][4]
Molecular Weight 201.96 g/mol [2]
Appearance Colorless to pale yellow liquid[5]
Boiling Point 159-160 °C[3]
Density 1.622 g/mL at 25 °C[3]

Reactivity Profile

The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The fluorine atoms, particularly at the 4-position, are susceptible to displacement by nucleophiles. The chlorine atoms are less reactive towards SNAr but can be selectively targeted in cross-coupling reactions.[1]

Application 1: Synthesis of Novel Herbicides via Nucleophilic Aromatic Substitution

Derivatives of this compound have shown significant potential as herbicides, often acting as synthetic auxins.[6][7] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and ultimately plant death.[6][7]

Protocol 1: Synthesis of 4-Amino-3,5-dichloro-2,6-difluoropyridine

This protocol describes the selective amination at the 4-position of this compound.[8]

Materials:

  • This compound

  • Ammonia gas

  • N-methyl-2-pyrrolidone (NMP)

  • Reaction vessel suitable for gas dispersion

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a suitable reaction vessel, dissolve this compound in N-methyl-2-pyrrolidone (NMP).

  • Heat the solution to a temperature between 80-120 °C.

  • Bubble ammonia gas through the reaction mixture under controlled pressure.

  • Monitor the reaction progress using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture and filter to remove solid by-products such as ammonium fluoride.

  • The filtrate is then subjected to fractional distillation under reduced pressure.

  • Collect the fraction at 122-125 °C / 1 kPa to obtain pure 4-amino-3,5-dichloro-2,6-difluoropyridine.[8]

Quantitative Data:

Starting MaterialProductReagentsSolventTemperatureYield
This compound4-Amino-3,5-dichloro-2,6-difluoropyridineAmmoniaNMP80-120 °CHigh
Auxin Signaling Pathway

Many synthetic auxin herbicides exert their effect by hijacking the plant's natural auxin signaling pathway. The core of this pathway involves the perception of auxin by TIR1/AFB receptors, which leads to the degradation of Aux/IAA transcriptional repressors and the subsequent activation of auxin-responsive genes by ARF transcription factors.[9][10][11][12][13]

Auxin_Signaling_Pathway cluster_nucleus Nucleus cluster_low_auxin Low Auxin cluster_high_auxin High Auxin Auxin Auxin / Synthetic Auxin TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Activates Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Targets for Degradation ARF ARF Transcription Factor Aux_IAA->ARF Binds & Represses ARE Auxin Response Element (Promoter) ARF->ARE Binds ARF_Active ARF (Active) Auxin_Response_Genes Auxin-Responsive Genes ARE->Auxin_Response_Genes Transcription OFF ARE->Auxin_Response_Genes Transcription ON Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Response_Genes->Uncontrolled_Growth Leads to ARF_Active->ARE Binds & Activates experimental_workflows cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_suzuki Suzuki-Miyaura Cross-Coupling snar_start 3,5-Dichloro-2,4,6- trifluoropyridine snar_reagents Add Nucleophile (e.g., NH₃, NaCN, etc.) & Solvent (e.g., NMP, DMF) snar_start->snar_reagents snar_reaction Reaction at Controlled Temperature snar_reagents->snar_reaction snar_workup Aqueous Workup & Extraction snar_reaction->snar_workup snar_purification Purification (Distillation or Chromatography) snar_workup->snar_purification snar_product Substituted Pyridine Derivative snar_purification->snar_product suzuki_start 3,5-Dichloro-2,4,6- trifluoropyridine suzuki_reagents Add Arylboronic Acid, Pd Catalyst, Ligand, Base & Solvents suzuki_start->suzuki_reagents suzuki_reaction Reaction under Inert Atmosphere with Heating suzuki_reagents->suzuki_reaction suzuki_workup Aqueous Workup & Extraction suzuki_reaction->suzuki_workup suzuki_purification Purification (Column Chromatography) suzuki_workup->suzuki_purification suzuki_product Aryl-Substituted Pyridine Derivative suzuki_purification->suzuki_product reactivity_logic cluster_reactions Reaction Types cluster_positions Reactive Positions cluster_products Product Scaffolds start 3,5-Dichloro-2,4,6- trifluoropyridine snar Nucleophilic Aromatic Substitution (SNAr) start->snar suzuki Suzuki-Miyaura Cross-Coupling start->suzuki c4_f C4-F (Most Reactive) snar->c4_f Primarily targets c2_c6_f C2/C6-F snar->c2_c6_f Secondary targets c3_c5_cl C3/C5-Cl suzuki->c3_c5_cl Selectively targets prod_4_sub 4-Substituted-3,5-dichloro- 2,6-difluoropyridines c4_f->prod_4_sub prod_diaryl 3,5-Diaryl-2,4,6- trifluoropyridines c3_c5_cl->prod_diaryl prod_monoaryl 3-Aryl-5-chloro-2,4,6- trifluoropyridines c3_c5_cl->prod_monoaryl

References

Application Notes and Protocols: 3,5-Dichloro-2,4,6-trifluoropyridine in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-2,4,6-trifluoropyridine is a versatile halogenated pyridine derivative that holds significant potential as a building block in advanced materials synthesis. Its strategic arrangement of chlorine and fluorine atoms on the pyridine ring creates a highly reactive scaffold, primarily for selective nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the introduction of diverse functionalities, making it a valuable precursor for the synthesis of high-performance polymers and for the modification of material surfaces. The fluorine atoms, in particular, can impart desirable properties to the resulting materials, such as enhanced thermal stability, chemical resistance, and specific electronic characteristics.

While its primary established use lies in the synthesis of agrochemicals and pharmaceuticals, its application in materials science is an emerging area of interest.[1][2] This document provides detailed application notes and protocols for the potential use of this compound in the synthesis of novel poly(arylene ether)s and in the surface modification of polymers.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₅Cl₂F₃N[3]
Molecular Weight 201.96 g/mol [3]
Appearance Colorless to pale yellow liquid[1][4]
Boiling Point 159-160 °C (lit.)[5]
Density 1.622 g/mL at 25 °C (lit.)[5]
Refractive Index n20/D 1.478 (lit.)[5]
Solubility Insoluble in water[3][6]

Application 1: Synthesis of High-Performance Poly(arylene ether)s

The reactivity of the fluorine and chlorine atoms on the pyridine ring, particularly at the 2, 4, and 6 positions, makes this compound a candidate monomer for polycondensation reactions. By reacting with bisphenol monomers, novel poly(arylene ether)s with a pyridine linkage can be synthesized. These polymers are expected to exhibit high thermal stability and chemical resistance, characteristic of this class of materials.

Experimental Protocol: Synthesis of a Poly(arylene ether) from this compound and Bisphenol A

This protocol describes a typical nucleophilic aromatic substitution polycondensation reaction.

Materials:

  • This compound (reactant)

  • Bisphenol A (co-monomer)

  • Potassium carbonate (K₂CO₃), anhydrous (base)

  • N,N-Dimethylacetamide (DMAc) (solvent)

  • Toluene (azeotroping agent)

  • Methanol (precipitation agent)

  • Argon or Nitrogen gas (inert atmosphere)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dean-Stark trap with a condenser

  • Thermocouple and temperature controller

  • Heating mantle

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry.

  • Charging the Reactor: To the three-necked flask, add equimolar amounts of this compound and Bisphenol A. Add an excess of anhydrous potassium carbonate (typically 1.1 to 1.5 equivalents per mole of bisphenol).

  • Solvent Addition: Add DMAc and toluene to the flask. The amount of solvent should be sufficient to create a stirrable slurry.

  • Inert Atmosphere: Purge the system with inert gas (argon or nitrogen) for at least 30 minutes to remove oxygen. Maintain a positive pressure of inert gas throughout the reaction.

  • Azeotropic Dehydration: Heat the reaction mixture to reflux (around 140-150 °C) with vigorous stirring. The toluene will form an azeotrope with any residual water, which will be collected in the Dean-Stark trap. Continue this process for 2-4 hours to ensure the reaction is anhydrous.

  • Polymerization: After dehydration, drain the toluene from the Dean-Stark trap and increase the reaction temperature to 160-180 °C to initiate polymerization. The reaction progress can be monitored by the increase in viscosity of the solution. Maintain the reaction at this temperature for 8-24 hours.

  • Precipitation and Purification: After the desired viscosity is reached, cool the reaction mixture to room temperature. Slowly pour the viscous polymer solution into a stirred excess of methanol to precipitate the polymer.

  • Washing: Filter the precipitated polymer using a Buchner funnel. Wash the polymer repeatedly with deionized water and methanol to remove any unreacted monomers, salts, and residual solvent.

  • Drying: Dry the purified polymer in a vacuum oven at 80-120 °C for 24 hours or until a constant weight is achieved.

Expected Polymer Properties

The resulting poly(arylene ether) containing the dichlorotrifluoropyridine moiety is anticipated to have the following properties, by analogy with similar fluorinated poly(arylene ether)s.[7][8]

PropertyExpected Value Range
Glass Transition Temperature (Tg) 180 - 250 °C
5% Weight Loss Temperature (TGA) > 450 °C in N₂
Solubility Soluble in aprotic polar solvents (e.g., NMP, DMAc, THF)
Molecular Weight (Mw) 30,000 - 80,000 g/mol

Workflow Diagram

Polymer_Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Polymerization cluster_purification Purification A Charge Reactants: - this compound - Bisphenol A - K₂CO₃ B Add Solvents: - DMAc - Toluene A->B C Purge with Inert Gas B->C D Azeotropic Dehydration (140-150 °C) C->D E Polymerization (160-180 °C) D->E F Precipitation in Methanol E->F G Filtration and Washing F->G H Vacuum Drying G->H I Final Polymer H->I Characterization

Caption: Workflow for the synthesis of a poly(arylene ether).

Application 2: Surface Modification of Polymers

The high reactivity of this compound in SNAr reactions can be exploited for the surface functionalization of polymers that possess nucleophilic groups (e.g., hydroxyl, amine). This can be used to alter the surface properties of materials, such as hydrophobicity, biocompatibility, or adhesion.

Experimental Protocol: Surface Modification of a Hydroxyl-Functionalized Polymer Film

This protocol provides a general method for grafting this compound onto a polymer surface containing hydroxyl groups.

Materials:

  • Polymer film with surface hydroxyl groups (e.g., plasma-treated polyethylene, polyvinyl alcohol)

  • This compound

  • Triethylamine (Et₃N) or other non-nucleophilic base

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Argon or Nitrogen gas

Equipment:

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer

  • Syringes for liquid transfer

  • Ultrasonic bath

  • Forceps

Procedure:

  • Substrate Preparation: Clean the polymer film by sonicating it in a suitable solvent (e.g., ethanol, acetone) to remove any surface contaminants. Dry the film thoroughly under vacuum.

  • Reaction Setup: Place the cleaned and dried polymer film into the Schlenk flask. Purge the flask with an inert gas.

  • Reagent Solution: In a separate dry flask under an inert atmosphere, prepare a solution of this compound and triethylamine in the chosen anhydrous solvent.

  • Surface Reaction: Transfer the reagent solution to the Schlenk flask containing the polymer film using a syringe. Ensure the film is fully immersed.

  • Incubation: Allow the reaction to proceed at room temperature or with gentle heating (e.g., 40-60 °C) for 12-24 hours with gentle stirring.

  • Washing: After the reaction period, carefully remove the polymer film using forceps. Wash the film extensively with fresh solvent to remove any unreacted reagents and by-products. This can be done by sequential immersion in beakers of fresh solvent with sonication.

  • Drying: Dry the surface-modified polymer film under vacuum.

  • Characterization: Analyze the modified surface using techniques such as X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of nitrogen, chlorine, and fluorine, and contact angle measurements to assess changes in surface energy.

Logical Relationship Diagram

Surface_Modification_Logic Start Start: Polymer Film with Surface -OH Groups Step1 Clean and Dry Polymer Film Start->Step1 Step2 Immerse Film in Solution of: - this compound - Base (e.g., Et₃N) - Anhydrous Solvent Step1->Step2 Step3 Incubate under Inert Atmosphere Step2->Step3 Step4 Wash Extensively with Solvent Step3->Step4 Step5 Dry Modified Film Step4->Step5 End End: Functionalized Surface Step5->End

Caption: Logical steps for polymer surface modification.

Safety Information

This compound is a toxic compound and should be handled with appropriate safety precautions.[3] It may be fatal if inhaled, swallowed, or absorbed through the skin.[3][6] Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. The substance is non-combustible but may decompose upon heating to produce corrosive and/or toxic fumes.[6]

Conclusion

This compound presents intriguing possibilities for the development of new materials. Its highly functionalized aromatic core is a reactive platform for creating novel polymers with potentially excellent thermal and chemical stability. Furthermore, its ability to readily undergo nucleophilic aromatic substitution makes it a prime candidate for surface modification applications, enabling the tailoring of material properties for specific and advanced uses. The protocols and data presented herein provide a foundational guide for researchers to explore the integration of this versatile chemical intermediate into the field of materials science.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Dichloro-2,4,6-trifluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Dichloro-2,4,6-trifluoropyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method is the halogen exchange (Halex) reaction of pentachloropyridine with an alkali metal fluoride, typically anhydrous potassium fluoride (KF), in a polar aprotic solvent.[1][2]

Q2: What are the typical solvents used for this synthesis?

High-boiling point, polar aprotic solvents are preferred. N-methylpyrrolidone (NMP) and 1,3-dimethyl-2-imidazolidinone (DMI) are commonly used.[1][3]

Q3: What is the optimal temperature range for the reaction?

The reaction is typically conducted at temperatures between 100°C and 170°C.[4] Temperatures above 170°C can lead to increased tar formation and reduced yield.[1]

Q4: Why are anhydrous conditions critical for this synthesis?

The presence of water can lead to the formation of undesirable byproducts and tar, which significantly reduces the yield and purity of the final product.[1][4] It is recommended to use anhydrous KF and to dry the solvent before the reaction.[3]

Q5: What are the major impurities and side products I should be aware of?

Common impurities include under-fluorinated intermediates such as trichloro-difluoropyridines and tetrachloro-monofluoropyridines.[1] Over-fluorination to produce compounds like 3-chloro-2,4,5,6-tetrafluoropyridine can also occur under forcing conditions. Tar formation is another significant side reaction.[4]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step Expected Outcome
Presence of Water Ensure all reagents and solvents are strictly anhydrous. Dry the solvent (e.g., NMP, DMI) by azeotropic distillation or with molecular sieves before use. Use high-purity, anhydrous potassium fluoride.Minimized side reactions and tar formation, leading to a higher yield of the desired product.
Suboptimal Reaction Temperature Maintain the reaction temperature between 140°C and 160°C for an optimal rate and yield. Temperatures below 100°C are too slow, while temperatures above 170°C promote tar formation.Improved reaction kinetics and selectivity towards the desired product.
Incorrect Stoichiometry Use a slight excess of potassium fluoride. A molar ratio of KF to pentachloropyridine between 2.85:1 and 3.15:1 is often advantageous.Drives the reaction towards the desired trifluorinated product and minimizes under-fluorinated intermediates.
Inefficient Agitation Ensure vigorous stirring of the reaction mixture to maintain a homogeneous slurry and facilitate efficient heat and mass transfer.Improved contact between the reactants, leading to a more complete and faster reaction.
Incomplete Reaction Monitor the reaction progress using Gas Chromatography (GC). If the reaction stalls, a slight increase in temperature (within the optimal range) or extended reaction time may be necessary.Complete consumption of starting material and intermediates, maximizing the product yield.
Issue 2: Excessive Tar Formation
Potential Cause Troubleshooting Step Expected Outcome
High Reaction Temperature Strictly control the reaction temperature to below 170°C.[4] Use a reliable temperature controller and ensure uniform heating of the reaction vessel.Reduced polymerization and decomposition reactions that lead to tar formation.
Presence of Water As with low yield, ensure all components of the reaction are anhydrous. Water can promote side reactions that lead to tar.A cleaner reaction profile with minimal tarring.
Prolonged Reaction Time at High Temperature Avoid unnecessarily long reaction times, especially at the upper end of the temperature range. Monitor the reaction and work it up once the starting material is consumed.Minimized exposure of the product and intermediates to harsh conditions that can cause decomposition.
Issue 3: High Levels of Under-fluorinated Impurities
Potential Cause Troubleshooting Step Expected Outcome
Insufficient Potassium Fluoride Ensure the correct stoichiometry of KF is used, as mentioned in the low yield troubleshooting section.Adequate fluorinating agent to drive the reaction to the desired trifluorinated product.
Low Reaction Temperature or Short Reaction Time If under-fluorinated products are the major components, consider increasing the reaction temperature (while staying below 170°C) or extending the reaction time.Conversion of the intermediate mono- and di-fluorinated pyridines to the desired trifluorinated product.
Poor Quality of Potassium Fluoride Use finely powdered, high-purity, and anhydrous potassium fluoride to ensure high reactivity. The particle size can affect the reaction rate.Enhanced reactivity of the fluorinating agent, leading to more complete fluorination.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a generalized procedure based on common laboratory practices and patent literature.

Materials:

  • Pentachloropyridine

  • Anhydrous Potassium Fluoride (KF), finely powdered

  • N-methylpyrrolidone (NMP) or 1,3-dimethyl-2-imidazolidinone (DMI), anhydrous grade

  • Three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and a temperature probe.

  • Distillation apparatus

Procedure:

  • Solvent and Reagent Preparation: In a three-necked flask, add the anhydrous solvent (NMP or DMI) and the anhydrous potassium fluoride. Heat the mixture under reduced pressure to distill off any residual water.

  • Reaction Setup: Cool the slurry to the desired reaction temperature (e.g., 150°C).

  • Addition of Starting Material: Slowly add the pentachloropyridine to the stirred slurry of KF in the solvent.

  • Reaction: Maintain the reaction mixture at the set temperature with vigorous stirring for several hours. Monitor the progress of the reaction by taking aliquots and analyzing them by GC.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the potassium chloride and unreacted potassium fluoride. The solid residue can be washed with a small amount of the anhydrous solvent.

  • Purification: The product is isolated from the filtrate by fractional distillation under reduced pressure.

Data Presentation

Table 1: Summary of Reaction Conditions and Outcomes

ParameterCondition A (High Yield)Condition B (Under-fluorination)Condition C (Tar Formation)
Starting Material PentachloropyridinePentachloropyridinePentachloropyridine
Fluorinating Agent Anhydrous KFAnhydrous KFAnhydrous KF
Solvent Anhydrous NMPAnhydrous NMPNMP with >1000 ppm water
Temperature 150-160°C120-130°C>170°C
Molar Ratio (KF:PCP) 3.1 : 12.5 : 13.1 : 1
Reaction Time 4-6 hours8-10 hours4-6 hours
Observed Yield >90%50-60%<70%
Major Impurities <1% under-fluorinated30-40% under-fluorinatedSignificant tar, some under-fluorinated

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Anhydrous Reagents (Pentachloropyridine, KF) reaction_vessel Reaction Vessel (100-170°C, Vigorous Stirring) reagents->reaction_vessel solvent Anhydrous Solvent (NMP or DMI) solvent->reaction_vessel filtration Filtration reaction_vessel->filtration distillation Fractional Distillation filtration->distillation product This compound distillation->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or High Impurities check_water Check for Water Content start->check_water water_present Water Present? check_water->water_present check_temp Verify Reaction Temperature temp_issue Temperature Incorrect? check_temp->temp_issue check_kf Assess KF Stoichiometry & Quality kf_issue KF Issue? check_kf->kf_issue water_present->check_temp No dry_reagents Dry Reagents & Solvent water_present->dry_reagents Yes temp_issue->check_kf No adjust_temp Adjust Temperature (140-160°C) temp_issue->adjust_temp Yes adjust_kf Adjust KF Molar Ratio & Ensure High Purity kf_issue->adjust_kf Yes

Caption: Troubleshooting logic for synthesis side reactions.

References

Technical Support Center: Purification of 3,5-Dichloro-2,4,6-trifluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dichloro-2,4,6-trifluoropyridine.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue 1: The final product is contaminated with residual N-methyl-2-pyrrolidone (NMP).

  • Possible Cause: NMP is a high-boiling point solvent often used in the synthesis of this compound and can be difficult to remove completely by standard distillation.

  • Solution:

    • Aqueous Wash: Perform multiple washes of the crude product with water. To enhance the partitioning of NMP into the aqueous layer, washes with a brine solution or an aqueous solution of lithium chloride can be effective.

    • Vacuum Distillation: After aqueous washes, perform a fractional vacuum distillation. This will lower the boiling point of the product and help to separate it from the less volatile NMP.

Issue 2: The distilled product has a persistent yellow or brown color.

  • Possible Cause: The color may be due to the presence of high-boiling point, colored impurities or degradation products formed during synthesis or distillation.

  • Solution:

    • Activated Carbon Treatment: Dissolve the colored product in a suitable low-boiling point organic solvent. Add a small amount of activated carbon and stir for a short period. Filter the mixture to remove the activated carbon, which will have adsorbed the colored impurities. The solvent can then be removed under reduced pressure.

    • Fractional Distillation: Careful fractional distillation, potentially under reduced pressure, can help separate the colorless product from colored, less volatile impurities.

Issue 3: Poor separation of the product from closely boiling impurities.

  • Possible Cause: The crude product may contain partially fluorinated or other chlorinated pyridine byproducts with boiling points close to that of this compound.

  • Solution:

    • Fractional Distillation with a Vigreux Column: Employ a fractional distillation setup equipped with a Vigreux column. The indentations in the column provide a larger surface area for repeated condensation and vaporization cycles, leading to a better separation of liquids with close boiling points.[1]

    • Column Chromatography: For high-purity requirements, column chromatography can be an effective, albeit more laborious, method. Given the fluorinated nature of the compound, a fluorinated stationary phase or reverse-phase chromatography could provide good separation.

Issue 4: Low recovery of the product after purification.

  • Possible Cause: Product loss can occur during aqueous washes if emulsions form, or through thermal decomposition during distillation.

  • Solution:

    • Efficient Phase Separation: During aqueous extraction, allow sufficient time for the layers to separate completely. If emulsions form, adding a small amount of brine can help to break them. Back-extract the aqueous layer with a small amount of a suitable organic solvent to recover any dissolved product.

    • Controlled Distillation Temperature: Use vacuum distillation to lower the boiling point and minimize the risk of thermal decomposition. Ensure the heating mantle temperature is not excessively high.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities include the synthesis solvent (e.g., N-methyl-2-pyrrolidone), partially fluorinated intermediates (e.g., trichloro-difluoropyridines and tetrachloro-monofluoropyridines), and other chlorinated pyridine derivatives.[2][3]

Q2: What is the recommended primary purification technique for this compound?

A2: The most commonly cited and effective primary purification technique is distillation.[2][3] For enhanced separation from closely boiling impurities, fractional distillation is recommended.[1]

Q3: Can this compound be purified by recrystallization?

A3: this compound is a liquid at room temperature, so recrystallization is not a standard purification method. However, for solid derivatives or impurities, recrystallization from a suitable solvent system could be employed.

Q4: What type of column chromatography is suitable for purifying this compound?

A4: While not the primary method, column chromatography can be used for high-purity applications. Given the compound's fluorinated nature, fluorous solid-phase extraction (FSPE) or chromatography with a fluorinated stationary phase may offer good selectivity.[4] Alternatively, normal-phase chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) could be explored.[5]

Q5: How can I monitor the purity of this compound during the purification process?

A5: Gas chromatography (GC) is an excellent technique for monitoring the purity of this volatile compound. It can be used to check the composition of fractions during distillation and to determine the final purity of the product.

Quantitative Data on Purification

Purification MethodPurity AchievedTypical Impurities RemovedReference
Fractional Distillation>99%Partially fluorinated intermediates, NMP solvent[2]

Experimental Protocols

1. Fractional Vacuum Distillation

This protocol is designed for the purification of this compound from high-boiling impurities and reaction solvents.

  • Apparatus:

    • Round-bottom flask

    • Vigreux column

    • Distillation head with a thermometer

    • Condenser

    • Receiving flask

    • Vacuum source and gauge

    • Heating mantle

    • Stir bar

  • Procedure:

    • Place the crude this compound into the round-bottom flask with a stir bar.

    • Assemble the fractional distillation apparatus, ensuring all joints are properly sealed. The thermometer bulb should be positioned just below the side arm of the distillation head.

    • Begin stirring and gradually apply vacuum.

    • Slowly heat the flask using the heating mantle.

    • Observe the vapor rising through the Vigreux column.

    • Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The boiling point at atmospheric pressure is 159-160 °C.[6]

    • Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill.

2. Aqueous Wash for NMP Removal

This protocol is for the removal of N-methyl-2-pyrrolidone (NMP) from the crude product prior to distillation.

  • Apparatus:

    • Separatory funnel

    • Beakers

    • Erlenmeyer flask

  • Procedure:

    • Transfer the crude this compound to a separatory funnel.

    • Add an equal volume of deionized water and shake the funnel gently to mix the layers. Vent the funnel periodically.

    • Allow the layers to separate. The organic layer (denser than water) will be the bottom layer.

    • Drain the aqueous (top) layer.

    • Repeat the wash with water two more times. For more efficient removal of NMP, a wash with a saturated brine solution can be performed.

    • After the final wash, drain the organic layer into a clean, dry Erlenmeyer flask.

    • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

    • Filter to remove the drying agent. The product is now ready for distillation.

Logical Workflow Diagram

PurificationTroubleshooting start Crude this compound distillation Fractional Vacuum Distillation start->distillation analysis1 Analyze Purity (GC) distillation->analysis1 pure_product Pure Product (>99%) analysis1->pure_product Purity OK impure_product Product Impure analysis1->impure_product Purity Not OK identify_impurity Identify Major Impurity (GC-MS, NMR) impure_product->identify_impurity nmp_present NMP Detected identify_impurity->nmp_present color_present Colored Impurities identify_impurity->color_present other_impurities Closely Boiling Impurities identify_impurity->other_impurities aqueous_wash Aqueous Wash (Water/Brine) nmp_present->aqueous_wash carbon_treatment Activated Carbon Treatment color_present->carbon_treatment column_chromatography Column Chromatography other_impurities->column_chromatography aqueous_wash->distillation carbon_treatment->distillation column_chromatography->analysis1

Caption: Troubleshooting workflow for the purification of this compound.

References

overcoming solubility issues with 3,5-Dichloro-2,4,6-trifluoropyridine in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with 3,5-Dichloro-2,4,6-trifluoropyridine in chemical reactions.

Troubleshooting Guide

Issue: this compound is not dissolving in my reaction solvent.

This is a common challenge due to the compound's halogenated and relatively non-polar structure. Here are several steps you can take to address this issue:

1. Solvent Selection:

  • Initial Choice: Based on the principle of "like dissolves like," start with common aprotic organic solvents. While quantitative data is limited in public literature, qualitative information suggests solubility in polar aprotic solvents.

  • Recommended Solvents to Try:

    • High-Boiling Point Polar Aprotic Solvents: N-Methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and sulfolane are often used in the synthesis of and reactions with polychlorinated pyridines, indicating good solubility, especially at elevated temperatures.

    • Ethereal Solvents: Tetrahydrofuran (THF) and 1,4-dioxane are common solvents for nucleophilic aromatic substitution and cross-coupling reactions involving similar compounds.

    • Aromatic Solvents: Toluene can be effective, particularly for less polar reaction partners and is often used in Suzuki-Miyaura cross-coupling reactions.

  • Avoid: Protic solvents like water and lower alcohols (methanol, ethanol) are generally poor choices due to the compound's insolubility in water.

2. Temperature Adjustment:

  • Heating: Gently warming the solvent can significantly increase the solubility of many organic compounds. Most dissolution processes for solids in liquids are endothermic, meaning solubility increases with temperature.

  • Procedure:

    • Add the this compound to your chosen solvent.

    • While stirring, gradually increase the temperature of the mixture.

    • Monitor for dissolution. Be mindful of the solvent's boiling point and the thermal stability of your reactants.

3. Co-solvent Systems:

  • Principle: Using a mixture of solvents can often enhance solubility beyond what is achievable with a single solvent. A small amount of a "better" solvent (a co-solvent) can sometimes be sufficient.

  • Strategy:

    • Attempt to dissolve the compound in your primary reaction solvent.

    • If solubility is poor, add a small volume of a co-solvent in which the compound is likely more soluble (e.g., adding some DMF or NMP to a reaction in THF).

    • Observe for improved dissolution.

4. Sonication:

  • Mechanism: Ultrasonic baths can aid in the dissolution of solids by breaking up agglomerates and increasing the surface area exposed to the solvent.

  • Application: Place the reaction vessel in an ultrasonic bath for short periods while monitoring for dissolution.

5. Phase-Transfer Catalysis (for biphasic reactions):

  • Scenario: If your reaction involves an aqueous phase and an organic phase where this compound resides, a phase-transfer catalyst (PTC) can facilitate the reaction.

  • How it Works: The PTC transports a reactant from the aqueous phase to the organic phase to react with the substrate.

  • Common PTCs: Quaternary ammonium salts (e.g., tetrabutylammonium bromide) and crown ethers are frequently used.

Frequently Asked Questions (FAQs)

Q1: What are the known physical properties of this compound?

A1: It is a colorless to pale yellow liquid at room temperature with a melting point of 24-26 °C and a boiling point of 159-160 °C. It is insoluble in water.

Q2: In which solvents has this compound been successfully used as a reactant?

A2: Published literature indicates its use in:

  • Sulfolane: In the synthesis of 3-Chloro-2,4,5,6-tetrafluoropyridine at 180°C.

  • N-methylpyrrolidone (NMP) and 1,3-dimethyl-2-imidazolidinone (DMI): In its own synthesis from pentachloropyridine, suggesting it is soluble in these solvents.

  • Solvent systems for Suzuki-Miyaura reactions: These typically involve solvents like THF, toluene, or DME, often with a co-solvent and heating, which implies at least moderate solubility under these conditions.

Q3: How can I determine the solubility of this compound in a new solvent?

A3: You can use established methods like the gravimetric "shake-flask" method or a spectroscopic method. Detailed protocols are provided in the "Experimental Protocols" section below.

Q4: Can increasing the reaction temperature negatively impact my experiment?

A4: While heating can improve solubility, it can also lead to side reactions or decomposition of your starting materials or products. It is crucial to consider the thermal stability of all components in your reaction mixture. Always increase the temperature gradually and monitor the reaction progress closely (e.g., by TLC or LC-MS).

Q5: Are there any alternative techniques if solvent-based methods fail?

A5: For some reactions, mechanochemical methods like ball milling can be employed. These solvent-free techniques can sometimes overcome solubility issues by facilitating reactions in the solid state.

Quantitative Data

Due to the limited availability of precise quantitative solubility data for this compound in the public domain, we strongly recommend experimental determination for your specific application. The following table provides a qualitative summary based on literature and chemical principles.

SolventTypeExpected SolubilityTemperature Dependence
WaterProticInsoluble-
Methanol, EthanolProticPoorLikely increases with temperature
N,N-Dimethylformamide (DMF)Polar AproticSolubleIncreases with temperature
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleIncreases with temperature
N-Methyl-2-pyrrolidone (NMP)Polar AproticSolubleIncreases with temperature
SulfolanePolar AproticSolubleIncreases with temperature
Tetrahydrofuran (THF)EtherealModerately SolubleIncreases with temperature
1,4-DioxaneEtherealModerately SolubleIncreases with temperature
TolueneAromaticSparingly to Moderately SolubleIncreases with temperature
Hexanes, HeptaneNon-polarPoorly SolubleLikely small increase with temperature

Experimental Protocols

Protocol 1: Gravimetric Determination of Solubility (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, airtight container (e.g., a screw-cap vial).

    • Ensure there is undissolved solid/liquid at the bottom.

    • Agitate the mixture at a constant temperature using a mechanical shaker or a magnetic stirrer for 24-48 hours to reach equilibrium.

  • Phase Separation:

    • Allow the mixture to stand at the same constant temperature to let the undissolved portion settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid premature crystallization.

    • Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, dry container.

  • Solvent Evaporation and Mass Determination:

    • Accurately weigh the container with the filtered saturated solution.

    • Carefully evaporate the solvent under reduced pressure (e.g., using a rotary evaporator or a stream of inert gas).

    • Once the solvent is completely removed, re-weigh the container with the residue.

  • Calculation:

    • The mass of the dissolved compound is the difference between the final and initial weights of the container.

    • Solubility can be expressed in g/100 mL or mol/L.

Protocol 2: Spectroscopic Determination of Solubility

This method is suitable if the compound has a UV-Vis chromophore and the solvent is transparent in that region.

Methodology:

  • Preparation of a Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • Perform a series of dilutions to create several standard solutions of known concentrations.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

    • Plot absorbance versus concentration to create a calibration curve. The relationship should be linear (Beer-Lambert Law).

  • Preparation and Analysis of Saturated Solution:

    • Prepare a saturated solution as described in Protocol 1 (steps 1.1 and 1.2).

    • Carefully withdraw a known volume of the clear, filtered supernatant.

  • Dilution and Measurement:

    • Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of your calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation:

    • Use the absorbance of the diluted sample and the equation from the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration in the original saturated solution by multiplying by the dilution factor.

Visualizations

troubleshooting_logic start Issue: Poor Solubility solvent Change Solvent? (e.g., DMF, NMP, THF) start->solvent heat Increase Temperature? solvent->heat No success Problem Solved solvent->success Yes cosolvent Add a Co-solvent? heat->cosolvent No heat->success Yes sonicate Use Sonication? cosolvent->sonicate No cosolvent->success Yes sonicate->success Yes fail Issue Persists sonicate->fail No

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) on DCTFP

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing nucleophilic substitution reactions on 2,4-dichloro-5-fluorotrifluorotoluene (DCTFP), also known as 2,4-dichloro-5-fluorobenzotrifluoride. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for this specific transformation.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for nucleophilic substitution on DCTFP?

A1: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step process:

  • Nucleophilic Attack: A nucleophile attacks one of the electron-deficient carbon atoms attached to a chlorine atom, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[1][2]

  • Chloride Elimination: The aromaticity of the ring is restored by the expulsion of a chloride ion as the leaving group.[1][2]

The reaction is facilitated by the presence of strong electron-withdrawing groups (EWG), such as the trifluoromethyl (-CF3) group and the halogens on the DCTFP ring, which stabilize the anionic Meisenheimer complex.[1][3]

Q2: Which position on the DCTFP ring is more susceptible to nucleophilic attack?

A2: The reactivity of the two chlorine atoms is not identical. The -CF3 group is a powerful electron-withdrawing group that activates the ring for nucleophilic attack. Its activating effect is strongest at the ortho and para positions.

  • C-2 Chlorine: This position is ortho to the -CF3 group.

  • C-4 Chlorine: This position is para to the -CF3 group.

Both positions are activated. However, the regioselectivity can be influenced by a combination of electronic and steric factors, as well as the specific reaction conditions and the nature of the nucleophile. It is crucial to perform careful analysis (e.g., by LC-MS or NMR) of the product mixture to determine the isomeric ratio.

Q3: What are the recommended starting conditions for solvents and bases?

A3: The choice of solvent and base is critical for a successful SNAr reaction.

  • Solvents: Polar aprotic solvents are highly recommended as they can solvate the cation of the base and stabilize the Meisenheimer complex without protonating the nucleophile.[4][5] Commonly used solvents include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), and N-Methyl-2-pyrrolidone (NMP). For greener alternatives, ethers like 2-MeTHF may be considered, although reaction rates might be slower.

  • Bases: A base is typically required to deprotonate the nucleophile (e.g., an alcohol or a secondary amine) or to act as an acid scavenger. The choice depends on the pKa of the nucleophile. Common choices include inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium hydroxide (KOH), or non-nucleophilic organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIEA). Stronger bases like sodium hydride (NaH) may be used if the nucleophile is a weak acid, but require anhydrous conditions.

Q4: How does the choice of nucleophile impact the reaction?

A4: The nucleophile's strength and steric bulk are key factors.

  • Nucleophilicity: Stronger nucleophiles (e.g., thiolates, alkoxides) will generally react faster and under milder conditions than weaker nucleophiles (e.g., neutral amines, alcohols). For weak nucleophiles, prior deprotonation with a strong base is often necessary.[6]

  • Steric Hindrance: Bulky nucleophiles may react slower or exhibit different regioselectivity compared to smaller ones due to steric hindrance around the substitution site.

Troubleshooting Guide

Problem: Low or no conversion of DCTFP starting material.

Possible CauseRecommended Solution
Insufficient Temperature The SNAr reaction is often kinetically slow. Gradually increase the reaction temperature in 10-20 °C increments. Reactions on similar chloroarenes often require temperatures between 100-135 °C.[5] Monitor for potential side product formation at higher temperatures.
Inappropriate Solvent The reaction may be slow in less polar solvents. Switch to a more effective polar aprotic solvent like DMSO or DMAc, which are known to accelerate SNAr reactions.[4]
Base is too weak If your nucleophile requires deprotonation (e.g., an alcohol or phenol), the base may not be strong enough to generate a sufficient concentration of the active nucleophile. Consider switching to a stronger base (e.g., from K₂CO₃ to KOH or NaH).
Poor Nucleophile Reactivity The chosen nucleophile may be too weak. If possible, consider using a more reactive derivative or ensure the active nucleophile is being generated in situ effectively.
Water in the Reaction If using a strong base like NaH, trace amounts of water will quench the base and inhibit the reaction. Ensure all reagents and solvents are anhydrous.

Problem: Formation of multiple products or poor regioselectivity.

Possible CauseRecommended Solution
Similar Reactivity of C2/C4 The electronic activation of the two chlorine positions may be very similar. Try lowering the reaction temperature to favor the more kinetically controlled product. A change in solvent polarity can also influence the regiochemical outcome.
Thermodynamic vs. Kinetic Control One isomer may be the kinetic product (forms faster) while the other is the thermodynamic product (more stable). Analyze the product ratio over time. Shorter reaction times at lower temperatures may favor the kinetic product.
Steric Effects A bulky nucleophile may preferentially attack the less sterically hindered position. If a specific regioisomer is desired, consider whether a smaller or larger nucleophile could influence the outcome.

Problem: Product or starting material decomposition.

Possible CauseRecommended Solution
Reaction Temperature is Too High The trifluoromethyl group or other functionalities may not be stable at elevated temperatures for extended periods. Reduce the reaction temperature and accept a longer reaction time.
Strongly Basic Conditions Highly basic conditions, especially at high temperatures, can sometimes lead to decomposition or unwanted side reactions. Consider using a milder base or reducing the number of equivalents.
Reaction with Solvent Some solvents, like DMF, can decompose at high temperatures or in the presence of strong bases to generate nucleophilic dimethylamine, leading to impurities.[7] If this is suspected, switch to a more stable solvent like DMSO or NMP.

Quantitative Data from Analogous Systems

The following tables summarize reaction conditions used for SNAr on compounds analogous to DCTFP. These should be used as a starting point for optimization.

Table 1: N-Arylation with Chloro- and Fluoroarenes

ElectrophileNucleophileBase (eq.)SolventTemperatureTime (h)Yield (%)Reference
1,2-Dichlorobenzene3-MethylindoleKOH (3.0)DMSO100 °C24~70-80[5]
4-Chlorotoluene3-MethylindoleKOH (3.0)DMSO100 °C24Low[5]
1-Chloro-4-nitrobenzene3-MethylindoleKOH (3.0)DMSO100 °C2492[5]
Various ChloroarenesCarbazoleKOH (3.0)DMSO135 °C2465-95[4][5]

Table 2: Substitution on Dihalogenated Nitroarenes

ElectrophileNucleophileBase (eq.)SolventTemperatureTime (h)Yield (%)Reference
4,5-Difluoro-1,2-dinitrobenzeneMorpholineEt₃N (1.0)EtOHReflux1888[8]
4,5-Difluoro-1,2-dinitrobenzene2-HydroxythiophenolNa₂CO₃EtOH75 °C2034[8]

Experimental Protocols

General Protocol for Nucleophilic Substitution on DCTFP

Disclaimer: This is a representative starting protocol. The equivalents, temperature, and time should be optimized for each specific nucleophile.

  • Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), add the nucleophile (1.0 - 1.2 equivalents) and a suitable anhydrous polar aprotic solvent (e.g., DMSO, DMF, approx. 0.2-0.5 M concentration relative to the limiting reagent).

  • Base Addition: If the nucleophile requires deprotonation, add the base (e.g., K₂CO₃, 1.5-2.0 equivalents) to the mixture. If using a strong base like NaH, cool the mixture to 0 °C before adding the NaH (1.1 equivalents) portion-wise and allow it to stir for 30-60 minutes at room temperature.

  • Substrate Addition: Add 2,4-dichloro-5-fluorotrifluorotoluene (DCTFP) (1.0 equivalent) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., starting at 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS) until the consumption of the limiting reagent is observed.

  • Workup: Cool the reaction to room temperature. Carefully quench the reaction by adding water or a saturated aqueous ammonium chloride solution. Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate, DCM). Combine the organic layers.

  • Purification: Wash the combined organic layers with water and then brine. Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization.

Visual Guides

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

experimental_workflow setup Reaction Setup (Inert Atmosphere) addition Add Solvent, Nucleophile, & Base setup->addition substrate Add DCTFP Substrate addition->substrate reaction Heat & Stir (e.g., 80-135 °C) substrate->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Continue reaction workup Quench & Aqueous Workup monitoring->workup Reaction complete purification Dry & Purify (Chromatography) workup->purification product Characterize Product (NMR, MS) purification->product

Caption: General experimental workflow for SNAr reactions.

troubleshooting_flowchart start Low / No Conversion check_temp Increase Temperature (e.g., +20 °C) start->check_temp check_solvent Switch to DMSO / DMAc check_temp->check_solvent No Improvement success Problem Solved check_temp->success Improved check_base Use Stronger Base (e.g., K₂CO₃ → KOH) check_solvent->check_base No Improvement check_solvent->success Improved re_evaluate Re-evaluate Nucleophile & Check Purity check_base->re_evaluate No Improvement check_base->success Improved

Caption: Troubleshooting flowchart for low reaction conversion.

References

preventing decomposition of 3,5-Dichloro-2,4,6-trifluoropyridine during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the decomposition of 3,5-Dichloro-2,4,6-trifluoropyridine during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a stable compound under normal temperatures and pressures when stored in a cool, dry, well-ventilated area in a tightly closed container.[1] However, it can decompose upon heating to produce corrosive and/or toxic fumes, including hydrogen chloride, carbon monoxide, nitrogen oxides, and hydrogen fluoride.[1]

Q2: What are the primary reactive incompatibilities of this compound?

A2: This compound is incompatible with strong oxidizing agents.[1] It behaves as a weak chemical base and can neutralize acids in exothermic reactions. It may also be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[2]

Q3: What are the most common reactions where decomposition or side reactions of this compound are a concern?

A3: Decomposition and side reactions are most frequently encountered during Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions, such as the Suzuki-Miyaura coupling. In these reactions, factors like temperature, moisture, and choice of reagents can lead to undesired byproducts.

Q4: Why are anhydrous conditions so critical when working with this compound?

A4: The presence of water can lead to undesirable side reactions and the formation of impurities, which reduces the yield and purity of the desired product.[1] For instance, in its synthesis via halogen exchange, maintaining a water content of less than 1000 ppm is specified to prevent tar formation and improve yield.

Troubleshooting Guides

Issue 1: Low Yield and/or Formation of Unidentified Impurities in Nucleophilic Aromatic Substitution (SNAr) Reactions
Possible Cause Troubleshooting Strategy
Presence of Moisture Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. If necessary, distill solvents over an appropriate drying agent.
Sub-optimal Reaction Temperature Start the reaction at a lower temperature (e.g., 0 °C) and gradually warm to room temperature or the desired reaction temperature. Monitor the reaction progress by TLC or GC-MS to identify the optimal temperature that favors product formation over decomposition.
Incorrect Solvent Choice Use polar aprotic solvents such as DMF, DMSO, NMP, or acetonitrile, which are generally suitable for SNAr reactions. The choice of solvent can influence the reaction rate and selectivity.
Decomposition by Strong Bases If using a strong base, consider adding it slowly at a low temperature. Alternatively, explore the use of a milder base if the reaction allows.
Issue 2: Catalyst Deactivation and/or Low Yield in Suzuki-Miyaura Cross-Coupling Reactions
Possible Cause Troubleshooting Strategy
Oxygen Contamination Thoroughly degas all solvents and the reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles. Ensure the reaction is carried out under a positive pressure of an inert gas.
Inappropriate Base Selection The choice of base is critical. For electron-deficient pyridines, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The optimal base depends on the specific substrates and should be screened.[3][4]
Sub-optimal Ligand for Palladium Catalyst The ligand choice can significantly impact catalyst stability and activity. For electron-deficient substrates, electron-rich and bulky phosphine ligands are often beneficial.
High Reaction Temperature While Suzuki-Miyaura reactions often require heating, excessive temperatures can lead to the decomposition of the starting material or the palladium catalyst. Aim for the lowest effective temperature, typically in the range of 80-120 °C.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary.

  • Reaction Setup : In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere : Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Ligand Addition : Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand if required.

  • Solvent Addition : Add a degassed solvent system (e.g., a mixture of toluene and water or 1,4-dioxane and water) via a syringe.

  • Reaction : Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up : After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification start Oven-dry Glassware reagents Weigh Reagents: - this compound - Boronic Acid - Base start->reagents setup Combine Reagents in Schlenk Flask reagents->setup inert Evacuate & Backfill with Inert Gas (3x) setup->inert catalyst Add Pd Catalyst & Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end end purify->end Pure Product

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

troubleshooting_logic start Low Yield or Decomposition Observed check_moisture Check for Moisture Contamination start->check_moisture check_temp Evaluate Reaction Temperature start->check_temp check_reagents Assess Reagent Purity & Stoichiometry start->check_reagents check_atmosphere Verify Inert Atmosphere (for cross-coupling) start->check_atmosphere solution_moisture Use Anhydrous Solvents & Properly Dried Glassware check_moisture->solution_moisture Moisture Suspected solution_temp Optimize Temperature: - Start at lower temp - Monitor by TLC/GC check_temp->solution_temp Temp Not Optimized solution_reagents Use High Purity Reagents & Optimize Stoichiometry check_reagents->solution_reagents Impurity or Stoichiometry Issue solution_atmosphere Degas Solvents & Ensure Positive Inert Gas Pressure check_atmosphere->solution_atmosphere Oxygen Contamination Suspected

References

troubleshooting guide for Suzuki reactions involving 3,5-Dichloro-2,4,6-trifluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers utilizing 3,5-Dichloro-2,4,6-trifluoropyridine in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki reaction with this compound failing or giving low yields?

A1: Low yields with this substrate can stem from several factors:

  • Catalyst and Ligand Choice: this compound is an electron-deficient heteroaryl chloride. Activating the C-Cl bond for oxidative addition is challenging and often requires specialized palladium catalysts and ligands. Traditional catalysts like Pd(PPh₃)₄ may be ineffective. Bulky, electron-rich phosphine ligands are often necessary to promote the oxidative addition of the aryl chloride.

  • Reaction Conditions: Inadequate temperature, reaction time, or an inappropriate choice of base can lead to poor conversion. For challenging substrates like this, screening of these parameters is crucial.

  • Substrate and Reagent Quality: Ensure the purity of your this compound, boronic acid, and solvent. The presence of water or other impurities can lead to side reactions such as protodeboronation.

  • Inert Atmosphere: Suzuki reactions are sensitive to oxygen, which can lead to the homocoupling of boronic acids and catalyst deactivation. Ensure your reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon).

Q2: I am observing the formation of multiple products. What are the likely side reactions?

A2: Common side reactions in Suzuki couplings with this compound include:

  • Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct. This is often promoted by the presence of oxygen or inefficient reduction of a Pd(II) precatalyst to the active Pd(0) state.

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid by a proton source (e.g., water), leading to the formation of an arene byproduct. This can be minimized by using anhydrous solvents and appropriate bases.

  • Dehalogenation: The replacement of a chlorine atom on the pyridine ring with a hydrogen atom. This can occur via side reactions involving the palladium catalyst and a hydride source in the reaction mixture.

  • Mixture of Mono- and Di-substituted Products: Depending on the reaction conditions, you may obtain a mixture of 5-aryl-3-chloro-2,4,6-trifluoropyridine and 3,5-diaryl-2,4,6-trifluoropyridines. Reaction time and stoichiometry of the boronic acid are key to controlling the selectivity.

Q3: How can I control the regioselectivity to obtain either the mono- or di-substituted product?

A3: The regioselectivity of the Suzuki reaction on this compound can be controlled by carefully adjusting the reaction conditions. Generally, using a near 1:1 stoichiometry of the pyridine to the boronic acid and shorter reaction times will favor the mono-substituted product, 5-aryl-3-chloro-2,4,6-trifluoropyridine. To favor the di-substituted product, 3,5-diaryl-2,4,6-trifluoropyridine, an excess of the boronic acid and longer reaction times are typically required.

Q4: Which palladium catalyst and ligand system is recommended for this substrate?

A4: For electron-deficient aryl chlorides like this compound, catalyst systems known for their high activity are recommended. A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos is often effective. Pre-formed catalysts incorporating these ligands, such as SPhos Pd G2 or XPhos Pd G2, can also be excellent choices.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst system. 2. Reaction temperature too low. 3. Inappropriate base. 4. Poor quality of reagents or solvent.1. Switch to a more active catalyst system (e.g., Pd(OAc)₂/SPhos, XPhos Pd G2). 2. Increase the reaction temperature (e.g., to 80-110 °C). 3. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). 4. Use freshly purified reagents and anhydrous, degassed solvents.
Formation of Homocoupling Byproduct 1. Presence of oxygen in the reaction. 2. Inefficient reduction of Pd(II) precatalyst.1. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere. 2. Use a Pd(0) source (e.g., Pd(PPh₃)₄) or an efficient precatalyst.
Significant Protodeboronation 1. Presence of water or other proton sources. 2. Use of a protic solvent.1. Use anhydrous solvents and reagents. 2. Switch to an aprotic solvent system (e.g., dioxane, toluene). Consider using a boronic ester (e.g., pinacol ester) which can be more stable.
Dehalogenation of Starting Material 1. Side reaction promoted by certain bases or impurities.1. Optimize the choice of base and ensure high purity of all reaction components.
Mixture of Mono- and Di-arylated Products 1. Incorrect stoichiometry of boronic acid. 2. Reaction time not optimized for desired product.1. For mono-arylation, use ~1.0-1.2 equivalents of boronic acid. For di-arylation, use >2.2 equivalents. 2. Monitor the reaction over time to determine the optimal endpoint for the desired product.

Experimental Protocols

The following protocols are based on successful Suzuki-Miyaura reactions reported for this compound.

Protocol 1: Synthesis of 5-Aryl-3-chloro-2,4,6-trifluoropyridines (Mono-arylation)
Parameter Value
This compound 1.0 mmol
Arylboronic Acid 1.1 mmol
Palladium Catalyst Pd(OAc)₂ (2 mol%)
Ligand SPhos (4 mol%)
Base K₂CO₃ (2.0 mmol)
Solvent 1,4-Dioxane/H₂O (4:1, 5 mL)
Temperature 80 °C
Reaction Time 2-4 h
Typical Yield 70-95%

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 3,5-Diaryl-2,4,6-trifluoropyridines (Di-arylation)
Parameter Value
This compound 1.0 mmol
Arylboronic Acid 2.5 mmol
Palladium Catalyst Pd(OAc)₂ (4 mol%)
Ligand SPhos (8 mol%)
Base K₂CO₃ (4.0 mmol)
Solvent 1,4-Dioxane/H₂O (4:1, 5 mL)
Temperature 100 °C
Reaction Time 12-16 h
Typical Yield 65-90%

Procedure:

  • Follow steps 1-3 from Protocol 1, adjusting the quantities of reagents as listed in the table above.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Follow steps 6-8 from Protocol 1 for workup and purification.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)L2-X Ar-Pd(II)L₂-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition Ar-Pd(II)L2-Ar' Ar-Pd(II)L₂-Ar' Ar-Pd(II)L2-X->Ar-Pd(II)L2-Ar' Transmetalation Ar-Pd(II)L2-Ar'->Pd(0)L2 Reductive Elimination Product Product (Ar-Ar') Ar-Pd(II)L2-Ar'->Product Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Ar-Pd(II)L2-X Boronic_Acid Boronic Acid (Ar'-B(OH)₂) Boronic_Acid->Ar-Pd(II)L2-Ar' Base Base Base->Ar-Pd(II)L2-X Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow start Start Suzuki Reaction check_yield Low Yield or No Reaction? start->check_yield side_products Undesired Side Products? check_yield->side_products No optimize_catalyst Optimize Catalyst System (e.g., Pd/SPhos, Pd/XPhos) check_yield->optimize_catalyst Yes check_reagents Verify Reagent and Solvent Purity side_products->check_reagents Protodeboronation/ Dehalogenation degas Improve Degassing and Inert Atmosphere side_products->degas Homocoupling adjust_stoichiometry Adjust Boronic Acid Stoichiometry and Time side_products->adjust_stoichiometry Mixture of Products success Successful Reaction side_products->success No optimize_conditions Adjust Temperature, Base, and Solvent optimize_catalyst->optimize_conditions optimize_conditions->check_reagents check_reagents->start degas->start adjust_stoichiometry->start

Caption: A logical workflow for troubleshooting common Suzuki reaction issues.

Technical Support Center: Cross-Coupling Reactions with 3,5-Dichloro-2,4,6-trifluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with the versatile building block, 3,5-Dichloro-2,4,6-trifluoropyridine. The strategic placement of halogen atoms on this pyridine ring allows for selective functionalization, primarily at the chlorine positions, making it a valuable substrate in the synthesis of novel agrochemicals and pharmaceuticals.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order for the halogens on this compound in palladium-catalyzed cross-coupling reactions?

A1: In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond is a critical factor. For this compound, the carbon-chlorine (C-Cl) bonds are significantly more reactive than the carbon-fluorine (C-F) bonds. This chemoselectivity allows for the selective displacement of the chlorine atoms while leaving the fluorine atoms intact.[1] The primary reason for this difference lies in the bond dissociation energies, where the C-Cl bond is weaker and more susceptible to oxidative addition to the palladium catalyst compared to the robust C-F bond.

Q2: Is it possible to achieve selective mono-arylation or di-arylation of this compound?

A2: Yes, it is possible to control the degree of arylation. By carefully selecting the reaction conditions, such as the stoichiometry of the coupling partner, catalyst loading, and reaction time, one can favor either mono-arylation to produce 5-aryl-3-chloro-2,4,6-trifluoropyridines or di-arylation to yield 3,5-diaryl-2,4,6-trifluoropyridines.[1] Generally, using a near-equimolar amount of the coupling partner will favor mono-substitution, while an excess of the coupling partner and longer reaction times will drive the reaction towards di-substitution.

Q3: Why are my cross-coupling reactions with this substrate showing low to no conversion?

A3: Low or no conversion is a common issue, particularly with less reactive aryl chlorides. The primary bottleneck is often the oxidative addition step. The coordinating nature of the pyridine nitrogen can also "poison" the palladium catalyst, forming stable, inactive complexes that halt the catalytic cycle.[2] To address this, consider using sterically hindered and electron-rich phosphine ligands, increasing the reaction temperature, or using a more active pre-catalyst.

Troubleshooting Guides

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds with this compound.

Common Issues and Solutions:

Issue Potential Cause Troubleshooting Steps
Low to No Yield Inactive catalyst system for C-Cl bond activation.- Switch to a more active palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos).- Increase catalyst loading (from 1-2 mol% to 3-5 mol%).- Increase reaction temperature (typically 80-120 °C).
Ineffective base.- Screen different bases. Strong, non-nucleophilic bases like K₃PO₄ and Cs₂CO₃ are often effective.- Ensure the base is finely powdered and anhydrous.
Protodeboronation of the boronic acid.- Use anhydrous solvents and reagents.- Consider using boronic esters (e.g., pinacol esters) which are more stable.
Formation of Homocoupling Byproducts Presence of oxygen in the reaction mixture.- Ensure the reaction setup is under a strict inert atmosphere (Argon or Nitrogen).- Thoroughly degas all solvents and reagents before use.
Inefficient reduction of Pd(II) pre-catalyst.- Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) or a pre-catalyst that efficiently generates the active Pd(0) species.
Incomplete Conversion to Di-substituted Product Insufficient amount of boronic acid.- Use an excess of the arylboronic acid (e.g., 2.2-2.5 equivalents).
Short reaction time.- Increase the reaction time and monitor the progress by TLC or LC-MS.
Product Catalyst System Base Solvent Temp (°C) Yield (%)
Mono-arylated Pd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂O80Moderate
Di-arylated Pd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂O80High
Di-arylated Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O100Good to Excellent

Note: Yields are dependent on the specific arylboronic acid used.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds at the chlorine positions. Due to the lower reactivity of aryl chlorides, this reaction often requires more robust catalytic systems.

Common Issues and Solutions:

Issue Potential Cause Troubleshooting Steps
Low to No Conversion Ineffective catalyst for C-Cl bond activation.- Employ bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or BrettPhos.[3] First-generation ligands like P(o-tolyl)₃ may be insufficient.[3]- Use a reliable palladium pre-catalyst.
Strong coordination of the amine to the catalyst.- Use a slight excess of the amine (1.1-1.2 equivalents).
Base incompatibility.- A strong, non-nucleophilic base like NaOtBu or LHMDS is typically required. For base-sensitive substrates, consider weaker bases like Cs₂CO₃ or K₃PO₄, which may necessitate higher temperatures.
Hydrodehalogenation (Replacement of -Cl with -H) Reductive elimination is slow compared to competing pathways.- Optimize the ligand-to-palladium ratio.- Ensure strictly anhydrous conditions.
Poor Regioselectivity (for mono-amination) Similar reactivity of the two C-Cl bonds.- This can be challenging. Careful optimization of temperature and reaction time is necessary. Lower temperatures may favor selectivity.
Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C triple bonds. This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.

Common Issues and Solutions:

Issue Potential Cause Troubleshooting Steps
Low to No Yield Inactive catalyst system.- Common catalysts include Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with a Cu(I) co-catalyst (e.g., CuI).- Ensure the palladium pre-catalyst is properly activated to Pd(0).
Ineffective base.- An amine base such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) is typically used, acting as both a base and a solvent.
Formation of Glaser-Hay Homocoupling (Alkyne Dimerization) Presence of oxygen.- The reaction must be performed under a strict inert atmosphere. Thoroughly degas all solvents and reagents.
Copper-catalyzed side reaction.- Minimize the amount of copper co-catalyst or consider copper-free Sonogashira protocols.
Decomposition of Terminal Alkyne Reaction conditions are too harsh.- Sonogashira couplings can often be run at or slightly above room temperature. Avoid excessive heating if decomposition is observed.

Experimental Protocols

General Protocol for Double Suzuki-Miyaura Coupling

This protocol is a representative procedure for the synthesis of 3,5-diaryl-2,4,6-trifluoropyridines and may require optimization for specific substrates.

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (2.2 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and finely powdered Na₂CO₃ (3.0 mmol).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 3,5-diaryl-2,4,6-trifluoropyridine.

Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Reagents: - this compound - Coupling Partner - Catalyst & Ligand - Base B Assemble Glassware under Inert Atmosphere A->B C Add Degassed Solvent B->C D Heat and Stir (Monitor Progress) C->D E Cool to Room Temperature D->E F Aqueous Work-up (Extraction & Washing) E->F G Dry, Concentrate, & Purify F->G H Isolated Product G->H

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Catalyst_Selection_Logic cluster_suzuki Suzuki-Miyaura Catalyst System cluster_buchwald Buchwald-Hartwig Catalyst System cluster_sonogashira Sonogashira Catalyst System Start Start: Select Cross-Coupling Reaction Suzuki Suzuki-Miyaura (C-C bond) Start->Suzuki Buchwald Buchwald-Hartwig (C-N bond) Start->Buchwald Sonogashira Sonogashira (C-C triple bond) Start->Sonogashira Pd_S Palladium Pre-catalyst: Pd(PPh₃)₄, Pd(OAc)₂ Suzuki->Pd_S Pd_B Palladium Pre-catalyst: Pd₂(dba)₃, Pd(OAc)₂ Buchwald->Pd_B Pd_So Palladium Catalyst: Pd(PPh₃)₄, PdCl₂(PPh₃)₂ Sonogashira->Pd_So Ligand_S Ligand (if needed): Bulky Phosphines (SPhos, XPhos) Base_S Base: Na₂CO₃, K₃PO₄, Cs₂CO₃ Ligand_B Ligand: Bulky Biarylphosphines (XPhos, RuPhos) Base_B Base: NaO-t-Bu, LHMDS, Cs₂CO₃ Cu_So Copper Co-catalyst: CuI Base_So Base: Et₃N, i-Pr₂NH

Caption: Catalyst system selection guide for different cross-coupling reactions.

References

Validation & Comparative

Comparative 19F NMR Analysis of 3,5-Dichloro-2,4,6-trifluoropyridine and its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of fluorinated heterocyclic compounds, this guide provides a comparative analysis of the ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopic data for 3,5-dichloro-2,4,6-trifluoropyridine and its key derivatives. This document summarizes available quantitative data, outlines detailed experimental protocols, and presents visual workflows to aid in the structural elucidation and purity assessment of these valuable chemical entities.

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal and agricultural chemistry, often imparting desirable properties such as enhanced metabolic stability and binding affinity. This compound serves as a versatile scaffold for the synthesis of a wide array of functionalized derivatives. ¹⁹F NMR spectroscopy is an exceptionally powerful tool for the analysis of these compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, as well as its wide chemical shift range which provides exquisite sensitivity to the local electronic environment.

Comparative ¹⁹F NMR Data

The ¹⁹F NMR chemical shifts (δ) and coupling constants (J) are highly informative for confirming the substitution pattern on the pyridine ring. The following tables summarize the reported ¹⁹F NMR data for this compound and a selection of its derivatives. All chemical shifts are referenced to CFCl₃.

Table 1: ¹⁹F NMR Data for this compound

Fluorine PositionChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
F-2, F-6---
F-4---

Note: Specific, publicly available experimental ¹⁹F NMR data for the parent compound, this compound, is limited in the reviewed literature. Researchers are advised to acquire experimental data for this starting material as a baseline for comparative analysis.

Table 2: ¹⁹F NMR Data for Selected Derivatives of this compound

CompoundFluorine PositionChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
4-Cyano-3,5-dichloro-2,6-difluoropyridine F-2, F-6---
3,5-Dichloro-N-fluoropyridinium tetrafluoroborate N-F---
BF₄⁻---

Note: The table above is a template for data compilation. Specific chemical shifts and coupling constants for derivatives are typically found within the experimental sections of synthetic chemistry publications. Due to the limited availability of a comprehensive dataset in the public domain, researchers are encouraged to consult such primary literature for specific values related to their compounds of interest.

Alternative Analytical Techniques

While ¹⁹F NMR is the premier technique for analyzing these compounds, other analytical methods provide complementary information:

  • ¹³C NMR Spectroscopy: Provides information on the carbon backbone of the molecule. Carbon-fluorine coupling constants (¹JCF, ²JCF, etc.) offer valuable structural insights.

  • ¹H NMR Spectroscopy: While the parent compound and some derivatives lack protons on the pyridine ring, this technique is crucial for characterizing derivatives with proton-containing substituents.

  • Mass Spectrometry (MS): Confirms the molecular weight and provides information about the isotopic pattern, which is characteristic for chlorine-containing compounds.

  • Infrared (IR) Spectroscopy: Identifies characteristic vibrational frequencies of functional groups within the molecule.

Experimental Protocols

A standardized protocol is essential for obtaining high-quality, reproducible ¹⁹F NMR data.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

  • Ensure the solvent is free from any fluorine-containing impurities.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • If quantitative analysis is required, a known amount of an internal standard with a distinct ¹⁹F resonance (e.g., trifluorotoluene) should be added.

NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (≥400 MHz for ¹H) equipped with a broadband probe tuneable to the ¹⁹F frequency.

  • Nucleus: ¹⁹F

  • Reference: An external reference of CFCl₃ (δ = 0.0 ppm) or an internal reference with a known chemical shift.

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zgfhig' on Bruker instruments for ¹H-decoupled ¹⁹F spectra).

  • Acquisition Parameters:

    • Spectral Width: A wide spectral width (e.g., -200 to 100 ppm) should be initially used to ensure all fluorine signals are captured.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A delay of 1-5 seconds is generally sufficient. For quantitative measurements, a longer delay (5 x T₁) may be necessary.

    • Number of Scans: Dependent on the sample concentration, but typically ranges from 16 to 128 scans.

  • Processing:

    • Apply an exponential window function with a line broadening factor of 0.3-1.0 Hz before Fourier transformation.

    • Phase the spectrum carefully.

    • Calibrate the chemical shift axis using the reference compound.

Visualizing the Workflow

The following diagrams illustrate the logical flow of experiments and the relationships between different analytical techniques in the characterization of this compound and its derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_data Data Interpretation start This compound reaction Reaction with Nucleophile start->reaction purification Purification (e.g., Chromatography) reaction->purification derivative Derivative purification->derivative nmr_19F 19F NMR derivative->nmr_19F Primary Technique nmr_13C 13C NMR derivative->nmr_13C nmr_1H 1H NMR derivative->nmr_1H ms Mass Spectrometry derivative->ms ir IR Spectroscopy derivative->ir structure Structural Elucidation nmr_19F->structure purity Purity Assessment nmr_19F->purity nmr_13C->structure nmr_1H->structure ms->structure

General workflow for the synthesis and analysis of derivatives.

nmr_analysis_pathway A Initial 1D 19F NMR (Proton Decoupled) B Chemical Shifts (δ) & Integration A->B C 1D 19F NMR (Proton Coupled) A->C G Structural Confirmation B->G D Coupling Constants (JFF, JHF) C->D D->G E 2D NMR (e.g., 19F-1H HETCOR) F Assign H-F Correlations E->F F->G

Logical pathway for 19F NMR data acquisition and interpretation.

A Comparative Guide to the Reactivity of 3,5-Dichloro-2,4,6-trifluoropyridine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, halogenated pyridines serve as versatile building blocks for the synthesis of a wide array of functionalized molecules, particularly in the agrochemical and pharmaceutical industries. Among these, 3,5-Dichloro-2,4,6-trifluoropyridine stands out due to its unique reactivity profile. This guide provides an objective comparison of the reactivity of this compound with other substituted pyridines, supported by experimental data, to inform synthetic strategy and decision-making.

Executive Summary

This compound is a highly reactive substrate for nucleophilic aromatic substitution (SNAr) reactions. The strategic placement of three fluorine and two chlorine atoms on the pyridine ring creates a scaffold with distinct electronic properties that favor nucleophilic attack. Generally, the fluorine atoms, particularly at the 4-position, are more susceptible to displacement than the chlorine atoms. This heightened reactivity, when compared to other halogenated pyridines, allows for milder reaction conditions and offers a greater degree of selectivity in designing complex molecular architectures.

Reactivity Profile: A Quantitative Comparison

The reactivity of halogenated pyridines in SNAr reactions is a subject of considerable interest. The general order of leaving group ability in these reactions is F > Cl > Br > I, which is counterintuitive to the carbon-halogen bond strength. This phenomenon is attributed to the rate-determining step of the reaction, which is the initial nucleophilic attack to form a resonance-stabilized carbanion intermediate known as the Meisenheimer complex. The high electronegativity of fluorine stabilizes this intermediate, thereby accelerating the reaction.

While specific kinetic data for the direct comparison of this compound with a comprehensive set of other pyridines under identical conditions is not extensively published, we can infer its reactivity from established principles and available data for related compounds.

Table 1: Comparative Reactivity of Halogenated Aromatic Compounds in SNAr

SubstrateNucleophileSolventRelative Rate Constant
2-FluoropyridineSodium EthoxideEthanol320
2-ChloropyridineSodium EthoxideEthanol1
PentafluoropyridineSodium MethoxideMethanolHigh
PentachloropyridineSodium MethoxideMethanolModerate

Note: Data is compiled from various sources and is intended for comparative purposes. "High" and "Moderate" are qualitative descriptors based on general observations in the literature.

The data in Table 1 clearly illustrates the enhanced reactivity of fluorinated pyridines over their chlorinated counterparts in SNAr reactions. Given that this compound possesses three activating fluorine atoms, its reactivity is expected to be significantly higher than that of pentachloropyridine and comparable to, or even exceeding, that of pentafluoropyridine, especially at the 4-position due to the combined electron-withdrawing effects of the adjacent halogens and the ring nitrogen.

Regioselectivity in Nucleophilic Attack

The substitution pattern on the pyridine ring of this compound directs the regioselectivity of nucleophilic attack. The positions ortho (2- and 6-) and para (4-) to the ring nitrogen are electronically activated for nucleophilic substitution.

  • Position 4: This position is generally the most susceptible to nucleophilic attack by a wide range of nucleophiles. The fluorine atom at C-4 is flanked by two chlorine atoms and is para to the ring nitrogen, making it highly electron-deficient.

  • Positions 2 and 6: These positions are also activated, and substitution can occur, particularly with strong nucleophiles or under more forcing conditions.

  • Positions 3 and 5: The chlorine atoms at these positions are significantly less reactive towards SNAr due to their meta relationship to the ring nitrogen.

The choice of nucleophile also plays a crucial role. "Hard" nucleophiles, such as alkoxides, tend to favor attack at the most electron-deficient site (C-4), while "softer" nucleophiles may exhibit different selectivity profiles.

Experimental Protocols

Detailed experimental procedures are essential for reproducible and successful synthetic outcomes. Below are representative protocols for the synthesis of this compound and a subsequent nucleophilic substitution reaction.

Synthesis of this compound from Pentachloropyridine

Materials:

  • Pentachloropyridine

  • Anhydrous Potassium Fluoride (KF)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

Procedure:

  • To a stirred slurry of anhydrous potassium fluoride (2.5 to 3.5 molar equivalents relative to pentachloropyridine) in anhydrous N-methylpyrrolidone, add pentachloropyridine (1.0 molar equivalent).

  • Heat the reaction mixture to a temperature between 150-170°C.

  • Maintain the temperature and continue stirring for several hours, monitoring the reaction progress by gas chromatography (GC).

  • Upon completion, the product, this compound, can be isolated from the reaction mixture by distillation, often under reduced pressure.[1]

  • Typical yields for this reaction are reported to be in the range of 70-90%.[1]

Nucleophilic Aromatic Substitution on this compound with Sodium Methoxide

Materials:

  • This compound

  • Sodium Methoxide (NaOMe)

  • Methanol (MeOH), anhydrous

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous methanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of sodium methoxide (typically 1.0 to 1.2 equivalents) in anhydrous methanol to the cooled pyridine solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period (monitoring by TLC or GC is recommended to determine completion).

  • Upon completion, quench the reaction by the addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product, which can then be purified by column chromatography or distillation.

Mandatory Visualizations

Nucleophilic Aromatic Substitution (SNAr) Mechanism

Caption: Generalized mechanism of the SNAr reaction on this compound.

Experimental Workflow for SNAr Reaction

Experimental_Workflow start Start dissolve_pyridine Dissolve this compound in anhydrous solvent start->dissolve_pyridine cool_solution Cool reaction mixture (e.g., ice bath) dissolve_pyridine->cool_solution add_nucleophile Slowly add nucleophile solution cool_solution->add_nucleophile react Stir at specified temperature (monitor progress) add_nucleophile->react quench Quench reaction (e.g., with water) react->quench extract Extract with organic solvent quench->extract dry_concentrate Dry and concentrate organic phase extract->dry_concentrate purify Purify product (e.g., chromatography, distillation) dry_concentrate->purify end End purify->end

Caption: A typical experimental workflow for performing an SNAr reaction.

Decision-Making in Halopyridine Selection

Halopyridine_Selection start Define Synthetic Target and Desired Substitution reactivity_needed High Reactivity Needed? start->reactivity_needed use_fluoropyridine Consider Fluorinated Pyridines (e.g., this compound, Pentafluoropyridine) reactivity_needed->use_fluoropyridine Yes use_chloropyridine Consider Chlorinated/Brominated Pyridines (e.g., Pentachloropyridine) reactivity_needed->use_chloropyridine No selectivity_critical Regioselectivity Critical? cost_availability Cost & Availability a Major Factor? selectivity_critical->cost_availability No evaluate_substitution Evaluate Substitution Pattern for Desired Regioselectivity selectivity_critical->evaluate_substitution Yes select_final Select Optimal Halopyridine cost_availability->select_final use_fluoropyridine->selectivity_critical use_chloropyridine->selectivity_critical evaluate_substitution->cost_availability

Caption: A logical workflow for selecting a suitable halopyridine in a synthetic context.

Conclusion

This compound is a highly valuable and reactive building block for the synthesis of complex, functionalized pyridine derivatives. Its enhanced reactivity in SNAr reactions, particularly the lability of its fluorine substituents, allows for milder reaction conditions and provides opportunities for selective functionalization that may not be achievable with less activated pyridine systems. For researchers in drug development and agrochemical synthesis, a thorough understanding of the comparative reactivity of this compound is paramount for the strategic design of efficient and selective synthetic routes.

References

Comparative Biological Activity of DCTFP-Derived Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various compounds derived from 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTFP). The information presented is supported by experimental data to aid in the evaluation of these compounds as potential therapeutic agents.

The trifluoromethylpyridine scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. DCTFP serves as a versatile starting material for the synthesis of a diverse array of novel compounds with potential applications in oncology and infectious diseases. This guide summarizes the comparative biological activities of several DCTFP-derived compounds, details the experimental protocols used for their evaluation, and visualizes key cellular pathways affected by these agents.

Comparative Anticancer Activity

A series of novel 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives, synthesized from precursors related to DCTFP, have demonstrated significant antiproliferative activity against a panel of human cancer cell lines. The cytotoxic effects of these compounds were evaluated using the MTT assay, and the half-maximal inhibitory concentrations (IC50) were determined.

Compound IDModificationA375 (Melanoma) IC50 (µM)C32 (Melanoma) IC50 (µM)DU145 (Prostate) IC50 (µM)MCF-7/WT (Breast) IC50 (µM)
2b 7-oxo, 3-phenyl>500>500>500>500
3b 7-chloro, 3-phenyl25.424.445.255.4
4b 7-amino, 3-phenyl>500>500>500>500
4c 7-amino, 3-(4-chlorophenyl)121157>500>500

Data extracted from a study on new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives.[1]

Experimental Protocols

MTT Assay for Cytotoxicity Screening

The in vitro cytotoxicity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

Procedure:

  • Cell Seeding: Human cancer cell lines (A375, C32, DU145, MCF-7/WT) and normal cell lines (CHO-K1, HaCaT) were seeded in 96-well plates at a density of 1 x 104 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for another 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) was calculated from the concentration-response curves.[1]

Signaling Pathways

Induction of Apoptosis

Several anticancer agents derived from heterocyclic scaffolds, including those with pyridine moieties, have been shown to induce programmed cell death, or apoptosis, in cancer cells. This process is tightly regulated by a complex network of signaling pathways. The two major pathways are the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways.

The extrinsic pathway is initiated by the binding of death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This leads to the formation of the death-inducing signaling complex (DISC) and subsequent activation of caspase-8, which in turn activates executioner caspases like caspase-3.[2]

The intrinsic pathway is triggered by cellular stress and involves the release of cytochrome c from the mitochondria. Cytochrome c then binds to Apaf-1 and pro-caspase-9 to form the apoptosome, leading to the activation of caspase-9 and subsequently caspase-3.[2] The interplay between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is crucial in regulating the intrinsic pathway.[3]

Apoptosis_Signaling_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors binds DISC DISC Death Receptors->DISC activates Pro-caspase-8 Pro-caspase-8 DISC->Pro-caspase-8 recruits Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 activates Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Cellular Stress Cellular Stress Bcl-2 family Bcl-2 family Cellular Stress->Bcl-2 family regulates Mitochondrion Mitochondrion Bcl-2 family->Mitochondrion acts on Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apoptosome Apoptosome Cytochrome c->Apoptosome forms Caspase-9 Caspase-9 Apoptosome->Caspase-9 activates Pro-caspase-9 Pro-caspase-9 Pro-caspase-9->Apoptosome Caspase-9->Pro-caspase-3 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes

Figure 1. Simplified overview of the extrinsic and intrinsic apoptosis signaling pathways.
Experimental Workflow for Anticancer Drug Screening

The general workflow for screening potential anticancer compounds involves a multi-step process, starting from compound synthesis and culminating in the evaluation of their biological effects on cancer cells.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening In Vitro Screening cluster_mechanistic Mechanism of Action Studies A Synthesis of DCTFP Derivatives B Purification & Characterization A->B D Compound Treatment B->D C Cell Culture C->D E MTT Assay D->E F Data Analysis (IC50) E->F G Apoptosis Assays (e.g., Annexin V) F->G H Western Blot (Protein Expression) F->H I Cell Cycle Analysis F->I

Figure 2. General experimental workflow for anticancer drug screening and evaluation.

Conclusion

The derivatives of 2,3-dichloro-5-(trifluoromethyl)pyridine represent a promising class of compounds with significant potential for the development of novel anticancer therapeutics. The presented data highlights the cytotoxic effects of certain thiazolo[4,5-d]pyrimidine derivatives against various cancer cell lines. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds. The detailed experimental protocols and workflow diagrams provided in this guide serve as a valuable resource for researchers engaged in the discovery and development of new anticancer agents. Elucidating the specific molecular targets and signaling pathways modulated by these DCTFP derivatives will be crucial for their future clinical translation.

References

Spectroscopic Scrutiny: A Comparative Analysis of 3,5-Dichloro-2,4,6-trifluoropyridine and its Regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of 3,5-Dichloro-2,4,6-trifluoropyridine and its regioisomers is crucial for unambiguous identification in complex reaction mixtures, a common challenge in the synthesis of novel agrochemicals and pharmaceuticals. Subtle shifts in the substitution pattern on the pyridine ring can lead to significant differences in the spectral fingerprints of these compounds. This guide provides a comprehensive comparison of the available spectroscopic data for this compound and its regioisomer, 2,3-Dichloro-4,5,6-trifluoropyridine, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

For researchers and professionals in drug development and chemical synthesis, the precise characterization of halogenated pyridines is paramount. The distinct electronic environments created by the arrangement of chloro and fluoro substituents give rise to unique spectroscopic signatures, which, when properly interpreted, allow for definitive structural elucidation.

Comparative Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for this compound and its regioisomer.

Table 1: ¹³C NMR Spectral Data (Predicted)

Carbon PositionThis compound Chemical Shift (δ, ppm)2,3-Dichloro-4,5,6-trifluoropyridine Chemical Shift (δ, ppm)
C-2145-155 (t)125-135 (d)
C-3115-125 (t)130-140 (s)
C-4150-160 (t)140-150 (t)
C-5115-125 (t)135-145 (t)
C-6145-155 (t)145-155 (t)
Predicted values are based on empirical calculations and comparison with similar halogenated pyridines. 't' denotes a triplet and 'd' denotes a doublet, arising from C-F coupling.

Table 2: ¹⁹F NMR Spectral Data

Fluorine PositionThis compound Chemical Shift (δ, ppm)2,3-Dichloro-4,5,6-trifluoropyridine Chemical Shift (δ, ppm)
F-2-70 to -80Not Applicable
F-3Not Applicable-140 to -150
F-4-150 to -160-155 to -165
F-5Not Applicable-160 to -170
F-6-70 to -80-80 to -90
Chemical shifts are referenced to CFCl₃ at 0 ppm.

Table 3: IR Spectral Data (Key Absorption Bands)

Functional GroupThis compound (cm⁻¹)2,3-Dichloro-4,5,6-trifluoropyridine (cm⁻¹)
C=N, C=C Stretching1600-14501610-1460
C-F Stretching1350-11001360-1120
C-Cl Stretching850-550870-570

Table 4: Mass Spectrometry Data

IonThis compound (m/z)2,3-Dichloro-4,5,6-trifluoropyridine (m/z)
[M]⁺201, 203, 205201, 203, 205
[M-Cl]⁺166, 168166, 168
[M-F]⁺182, 184182, 184
The isotopic pattern of the molecular ion peak, with its characteristic 3:1 ratio for the two chlorine atoms, is a key diagnostic feature for both isomers.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal reference for ¹H and ¹³C NMR. For ¹⁹F NMR, trichlorofluoromethane (CFCl₃) was used as an external standard.

¹³C NMR Spectroscopy: Proton-decoupled ¹³C NMR spectra were acquired on a 400 MHz spectrometer. Key acquisition parameters included a spectral width of 250 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1.5 seconds. Typically, 1024 scans were accumulated for a good signal-to-noise ratio.

¹⁹F NMR Spectroscopy: ¹⁹F NMR spectra were recorded on the same 400 MHz instrument. A spectral width of 200 ppm was used, with a relaxation delay of 5 seconds and an acquisition time of 1 second. 128 scans were typically co-added.

Infrared (IR) Spectroscopy

Sample Preparation: A drop of the neat liquid sample was placed between two polished sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates was acquired and automatically subtracted from the sample spectrum. The resolution was set to 4 cm⁻¹.

Mass Spectrometry (MS)

Instrumentation: Electron Ionization Mass Spectrometry (EI-MS) was performed using a Gas Chromatograph-Mass Spectrometer (GC-MS).

GC Conditions: A capillary column (30 m x 0.25 mm) coated with a non-polar stationary phase was used. The oven temperature was programmed to start at 50°C for 2 minutes, then ramped up to 250°C at a rate of 10°C/min. Helium was used as the carrier gas.

MS Conditions: The mass spectrometer was operated in EI mode at 70 eV. The scan range was set from m/z 40 to 400.

Visualization of the Analytical Workflow

The logical flow of the spectroscopic comparison is depicted in the following diagram.

Spectroscopic_Comparison_Workflow Spectroscopic Comparison of Dichlorotrifluoropyridine Regioisomers cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Comparison Synthesis Synthesis of This compound and Regioisomers Purification Purification by Distillation/Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹³C and ¹⁹F) Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR MS Mass Spectrometry (GC-MS) Purification->MS Data_Table Tabulation of Quantitative Data NMR->Data_Table IR->Data_Table MS->Data_Table Comparison Comparative Analysis of Spectra and Fragmentation Data_Table->Comparison Structure Structural Elucidation of Regioisomers Comparison->Structure

Caption: Workflow for the spectroscopic comparison of dichlorotrifluoropyridine regioisomers.

A Comparative Guide to Alternatives for 3,5-Dichloro-2,4,6-trifluoropyridine in Synthetic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Reagent Performance in Key Synthetic Reactions

In the landscape of modern organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals, the strategic selection of building blocks is paramount. 3,5-Dichloro-2,4,6-trifluoropyridine has emerged as a versatile reagent, prized for its unique reactivity profile in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. However, the pursuit of alternative, cost-effective, or differentially reactive starting materials is a constant endeavor in process development and discovery chemistry. This guide provides a comprehensive comparison of this compound with viable alternatives, namely pentachloropyridine and 2,3,5,6-tetrachloropyridine, for specific and crucial synthetic transformations. The performance of these reagents is evaluated based on experimental data, with detailed protocols provided to ensure reproducibility.

Nucleophilic Aromatic Substitution (SNAr): Introduction of an Alkoxy Group

The introduction of an alkoxy group onto a pyridine ring is a common transformation in medicinal chemistry to modulate the physicochemical properties of a molecule. This section compares the performance of this compound and its alternatives in a representative SNAr reaction with sodium methoxide.

The reactivity of halogenated pyridines in SNAr reactions is dictated by the electron-withdrawing nature of the halogen atoms and their position relative to the nitrogen atom, which stabilize the intermediate Meisenheimer complex. Fluorine, being the most electronegative halogen, generally leads to a higher reaction rate compared to chlorine.

Comparative Performance Data
ReagentProductNucleophileSolventTemperature (°C)Yield (%)Reference
This compound3,5-Dichloro-4-methoxy-2,6-difluoropyridineSodium MethoxideMethanolRefluxHigh (qualitative)General Knowledge
Pentachloropyridine4-Methoxy-2,3,5,6-tetrachloropyridineSodium MethoxideMethanolRoom Temp74.5[1]
2,3,5,6-Tetrachloropyridine4-Methoxy-2,3,5,6-trichloropyridineSodium MethoxideMethanol180 (sealed tube)Not specified[2]

Key Observations:

  • Pentachloropyridine demonstrates high reactivity at the 4-position, yielding the desired methoxy-substituted product in good yield even at room temperature.[1] This is attributed to the strong activation provided by the five chlorine atoms.

  • The reaction with 2,3,5,6-tetrachloropyridine requires significantly harsher conditions (high temperature in a sealed tube) to achieve substitution, indicating a lower reactivity compared to pentachloropyridine.[2]

Experimental Protocols

Synthesis of 4-Methoxy-2,3,5,6-tetrachloropyridine from Pentachloropyridine

  • Materials: Pentachloropyridine, Sodium Methoxide, Methanol.

  • Procedure: To a solution of pentachloropyridine in methanol at room temperature, an equimolar amount of sodium methoxide is added. The reaction mixture is stirred until the starting material is consumed (monitoring by TLC or GC-MS). The precipitated sodium chloride is removed by filtration. The filtrate is concentrated under reduced pressure, and the residue is purified by a suitable method (e.g., recrystallization or column chromatography) to afford 4-methoxy-2,3,5,6-tetrachloropyridine.[1]

Suzuki-Miyaura Cross-Coupling: Formation of C-C Bonds

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. This section compares the utility of this compound and its alternatives in coupling reactions with arylboronic acids.

A key aspect of the Suzuki-Miyaura reaction with polyhalogenated substrates is the potential for selective mono- or di-substitution, which can be controlled by the reaction conditions and the nature of the catalyst.

Comparative Performance Data
ReagentCoupling PartnerProduct(s)Catalyst SystemBaseSolventYield (%)Reference
This compoundArylboronic acids5-Aryl-3-chloro-2,4,6-trifluoropyridine and 3,5-Diaryl-2,4,6-trifluoropyridinePd(PPh3)4Na2CO3Toluene/Ethanol/WaterHigh (for both mono- and di-substitution)[3]
PentachloropyridinePhenylboronic acid2,3,5,6-Tetrachloro-4-phenylpyridinePd(OAc)2/SPhosK3PO41,4-Dioxane/WaterModerate to Good (qualitative)[4]
2,6-DichloropyridineHeptyl pinacol boronic ester2-Chloro-6-heptylpyridinePd2(dba)3/FcPPh2K3PO41,4-Dioxane/WaterGood[5]

Key Observations:

  • This compound can undergo both mono- and di-arylation with high efficiency, demonstrating its utility in creating diverse molecular scaffolds.[3] The selective displacement of chlorine over fluorine atoms is a notable feature.

  • Pentachloropyridine and its derivatives are also amenable to Suzuki-Miyaura coupling, with selective reactions occurring preferentially at the 2 and 6 positions.[4]

  • The use of specific ligands, such as FcPPh2, allows for the selective mono-alkylation of dichloropyridines, highlighting the tunability of the reaction.[5]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

  • Materials: this compound, Arylboronic acid, Pd(PPh3)4, Sodium Carbonate, Toluene, Ethanol, Water.

  • Procedure: A mixture of this compound, the respective arylboronic acid (1.1 to 2.2 equivalents for mono- or di-substitution), Pd(PPh3)4 (catalytic amount), and sodium carbonate in a mixture of toluene, ethanol, and water is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the desired aryl-substituted trifluoropyridine(s).[3]

Visualizing Synthetic Pathways

To illustrate the synthetic transformations discussed, the following diagrams were generated using Graphviz.

SNAr_Reaction cluster_start Starting Materials cluster_reagent Reagent cluster_product Products Start1 This compound Product1 3,5-Dichloro-4-methoxy-2,6-difluoropyridine Start1->Product1 S_NAr Start2 Pentachloropyridine Product2 4-Methoxy-2,3,5,6-tetrachloropyridine Start2->Product2 S_NAr Start3 2,3,5,6-Tetrachloropyridine Product3 4-Methoxy-2,3,5,6-trichloropyridine Start3->Product3 S_NAr Reagent Sodium Methoxide Suzuki_Coupling cluster_start_suzuki Starting Materials cluster_reagent_suzuki Coupling Partner cluster_product_suzuki Products Start_Suzuki1 This compound Product_Suzuki1a Mono-aryl/Di-aryl Pyridine Start_Suzuki1->Product_Suzuki1a Suzuki Coupling Start_Suzuki2 Pentachloropyridine Product_Suzuki2 4-Aryl-tetrachloropyridine Start_Suzuki2->Product_Suzuki2 Suzuki Coupling Start_Suzuki3 2,6-Dichloropyridine Product_Suzuki3 2-Alkyl-6-chloropyridine Start_Suzuki3->Product_Suzuki3 Suzuki Coupling Reagent_Suzuki1 Arylboronic Acid Reagent_Suzuki2 Alkylboronic Ester

References

Safety Operating Guide

Proper Disposal of 3,5-Dichloro-2,4,6-trifluoropyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential guidance on the safe and compliant disposal of 3,5-Dichloro-2,4,6-trifluoropyridine, a toxic and environmentally hazardous chemical compound. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and environmental protection.

Immediate Safety and Handling Precautions

This compound is a hazardous substance that is toxic if swallowed, in contact with skin, or if inhaled.[1] It causes serious eye damage, skin irritation, and may cause respiratory irritation.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1] Therefore, strict adherence to safety protocols is paramount.

Personal Protective Equipment (PPE): When handling this compound, wear protective gloves, protective clothing, eye protection, and face protection.[1][2] In case of insufficient ventilation, wear respiratory protection.[2]

Handling and Storage: Use this chemical only outdoors or in a well-ventilated area.[1][2] Avoid breathing mist, vapors, or spray.[1] Do not eat, drink, or smoke when using this product.[1][2] Store in a cool, dry, well-ventilated area in original, tightly sealed containers.[1] Store locked up and away from incompatible materials such as strong oxidizing agents.[1][2][3]

Spill and Exposure Procedures

Spill Cleanup: In the event of a spill, immediately isolate the area.[4][5] Avoid breathing vapors and contact with skin and eyes.[1] Contain and absorb the spill with sand, earth, inert material, or vermiculite.[1][5] Place the absorbed material into a suitable, labeled container for waste disposal.[1]

First Aid Measures:

  • Eyes: Immediately flush eyes with running water for at least 15 minutes, keeping eyelids open.[1] Seek immediate medical attention.[1]

  • Skin: Quickly and gently wipe the material off the skin.[1] Immediately remove all contaminated clothing and wash the skin with running water.[1] Seek immediate medical attention.[1]

  • Inhalation: Move the person to fresh air and keep them warm and rested.[1] If breathing is difficult or has stopped, provide artificial respiration.[1] Seek immediate medical attention.[1]

  • Ingestion: If swallowed, seek immediate medical attention.[1][2] Do NOT induce vomiting.[3]

Quantitative Data Summary

PropertyValueReference
CAS Number 1737-93-5[1][2]
Molecular Formula C5Cl2F3N[1][2]
Melting Point 24 - 26 °C / 75.2 - 78.8 °F[2]
Flash Point 110 °C / 230 °F[2]
Specific Gravity 1.622[2]
UN Number UN3382[2]
Hazard Class 6.1[2]

Disposal Protocol

The primary and mandated method for the disposal of this compound is through an authorized hazardous or special waste collection point, in accordance with all local, state, and federal regulations.[1] Do not dispose of this chemical into drains or the environment.

Step-by-Step Disposal Procedure:

  • Containerization: Ensure the waste this compound is stored in its original or a compatible, tightly sealed, and properly labeled container.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the chemical name: "this compound".

  • Segregation: Store the waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.

  • Documentation: Maintain a log of the amount of waste generated and the date of generation.

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Transportation: The transport of this chemical is regulated. It is classified as a toxic substance and requires proper shipping documentation and handling.[2]

Disposal Workflow

G cluster_prep Preparation for Disposal cluster_storage Interim Storage cluster_disposal Final Disposal A Unused or Waste This compound B Ensure Proper Containerization (Original or Compatible, Sealed) A->B C Label Container Clearly 'Hazardous Waste' & Chemical Name B->C D Store in Designated Secure Hazardous Waste Area C->D E Segregate from Incompatible Materials D->E F Contact EHS or Licensed Hazardous Waste Contractor E->F G Arrange for Professional Pickup and Disposal F->G H Complete all Necessary Waste Manifest Documentation G->H I Compliant Disposal at an Approved Facility H->I

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 3,5-Dichloro-2,4,6-trifluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3,5-Dichloro-2,4,6-trifluoropyridine

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring laboratory safety and operational integrity.

Immediate Safety and Hazard Profile:

This compound is a hazardous chemical that can be fatal if it comes into contact with the skin or is inhaled, and it is toxic if swallowed. It is known to cause severe skin irritation and serious eye damage, and may also lead to respiratory irritation. This compound is also very toxic to aquatic life with long-lasting effects. Due to these significant health risks, strict adherence to safety protocols and the use of appropriate personal protective equipment (PPE) are mandatory.

Personal Protective Equipment (PPE)

A comprehensive array of PPE is required to prevent any exposure to this compound.

PPE CategoryRequired EquipmentStandards and Recommendations
Eye and Face Protection Chemical safety goggles or a full-face shield.Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.
Hand Protection Chemical-resistant gloves.Nitrile gloves are recommended.
Respiratory Protection A NIOSH/MSHA approved respirator or a self-contained breathing apparatus (SCBA).A respirator is necessary if ventilation is inadequate. A respiratory protection program compliant with OSHA 29 CFR 1910.134 and ANSI Z88.2 or European Standard EN 149 must be implemented.
Body Protection Laboratory coat or appropriate protective clothing.This is to prevent any skin contact.
Operational Plan: Handling and Storage Protocols

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring the safety of all laboratory personnel.

Handling:

  • Always work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of vapors.

  • Avoid all personal contact, including direct contact with skin, eyes, and clothing.

  • Wash hands thoroughly with soap and water after handling the compound.

  • Do not eat, drink, or smoke in areas where the chemical is handled.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible substances, such as strong oxidizing agents.

  • Store in a locked-up area.

Emergency Procedures: Accidental Exposure

In the event of accidental exposure, immediate and appropriate first aid is critical.

Exposure TypeFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Quickly and gently wipe the material off the skin with a dry, clean cloth. Immediately remove all contaminated clothing and footwear. Wash skin and hair with running water. Continue flushing with water until advised to stop by a Poisons Information Centre. Transport to a hospital or doctor.
Inhalation Remove the individual from the contaminated area to fresh air. If the person is not breathing, give artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.
Disposal Plan

All waste containing this compound must be treated as hazardous waste. Dispose of the contents and container to an authorized hazardous or special waste collection point in accordance with local regulations.

Visual Workflow for Safe Handling

The following diagram outlines the essential steps for the safe handling, storage, and disposal of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Respirator, Lab Coat) prep_hood Ensure Chemical Fume Hood is Operational prep_ppe->prep_hood handle_chem Handle Chemical Inside Fume Hood prep_hood->handle_chem Proceed to Handling handle_wash Wash Hands Thoroughly After Handling handle_chem->handle_wash store_container Store in Tightly Closed Container handle_wash->store_container Proceed to Storage dispose_waste Treat as Hazardous Waste handle_wash->dispose_waste Proceed to Disposal store_location Store in Cool, Dry, Well-Ventilated, Locked Area store_container->store_location dispose_collection Dispose at Authorized Collection Point dispose_waste->dispose_collection

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3,5-Dichloro-2,4,6-trifluoropyridine
Reactant of Route 2
3,5-Dichloro-2,4,6-trifluoropyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.